molecular formula C19H21NO4 B140385 Isoboldine CAS No. 3019-51-0

Isoboldine

Cat. No.: B140385
CAS No.: 3019-51-0
M. Wt: 327.4 g/mol
InChI Key: LINHZVMHXABQLB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,10-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol is an aporphine alkaloid with the molecular formula C19H21NO4 and a molecular weight of 327.37 g/mol . This compound is provided as a high-purity chemical for Research Use Only and is not intended for diagnostic or therapeutic applications. The racemic form of this compound, (±)-Isoboldine, is a known chemical structure . Research on the distinct enantiomer (S)-form, also known as Isoteolin or (+)-Isoboldine, has indicated potential areas of biological interest. Preclinical studies have investigated its antihypertensive properties in model systems and have performed neuropharmacological profiling . From a drug development perspective, computational ADMET predictions suggest this compound may inhibit several organic anion transporting polypeptide (OATP) transporters and could be a substrate for various cytochrome P450 enzymes, including CYP3A4 and CYP2D6 . These properties are critical for researchers to consider when investigating the compound's pharmacokinetic profile. This product is strictly for use in laboratory research by qualified scientists.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3019-51-0

Molecular Formula

C19H21NO4

Molecular Weight

327.4 g/mol

IUPAC Name

(6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol

InChI

InChI=1S/C19H21NO4/c1-20-5-4-10-8-16(24-3)19(22)18-12-9-15(23-2)14(21)7-11(12)6-13(20)17(10)18/h7-9,13,21-22H,4-6H2,1-3H3/t13-/m0/s1

InChI Key

LINHZVMHXABQLB-ZDUSSCGKSA-N

Isomeric SMILES

CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)O)OC

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)O)OC

Other CAS No.

95508-61-5

Synonyms

(6aS)-5,6,6a,7-Tetrahydro-2,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline-1,9-diol;  2,10-Dimethoxy-6aα-aporphine-1,9-diol;  (+)-Isoboldine;  (S)-(+)-Isoboldine;  (S)-Isoboldine;  N-Methyllaurelliptine;  NSC 113983;  d-Isoboldine; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Isoboldine: Natural Sources, Extraction, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of this compound, focusing on its natural distribution, detailed methodologies for its extraction and purification, and an exploration of its molecular signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is found in a variety of plant species, distributed across several families. The primary sources identified in the literature include plants from the Lauraceae, Papaveraceae, and Euphorbiaceae families. Notable species containing this compound are:

  • Lindera aggregata (Sims) Kosterm. [1]: The dried roots of this plant, known as Radix Linderae in traditional Chinese medicine, are a significant source of this compound and other related isoquinoline alkaloids.

  • Croton lechleri Müll.Arg. []: The latex of this tree, commonly known as "Sangre de Grado" or "Dragon's Blood," has been found to contain this compound.

  • Glaucium flavum Crantz (Yellow Hornpoppy) : This plant, belonging to the Papaveraceae family, is another documented source of this compound.

  • Other reported sources : this compound has also been identified in Aconitum sanyoense, Corydalis solida, Neolitsea acuminatissima, Licaria triandra, and Cryptocarya chinensis.[3]

Quantitative Analysis of this compound

The concentration of this compound can vary significantly depending on the plant species, the part of the plant used, geographical location, and the extraction method employed. While extensive comparative data is limited, studies on key species provide valuable insights.

Plant SpeciesPlant PartCompoundConcentration/YieldAnalytical Method
Lindera aggregataDried RootsTotal Alkaloids (including this compound)1.52% of the crude extractGravimetric analysis after extraction
Lindera aggregataDried RootsNorthis compound (a major alkaloid)33.84% of the total alkaloidsHigh-Performance Liquid Chromatography (HPLC)

Note: Data for this compound concentration is often reported as part of the total alkaloid content. Northis compound is structurally very similar to this compound and is often a major component of the alkaloid fraction in Lindera aggregata.

Experimental Protocols: Extraction and Purification of this compound

The following protocols are based on established methods for the extraction and purification of alkaloids from plant materials, with specific reference to the isolation of this compound from Lindera aggregata.

General Extraction of Total Alkaloids from Lindera aggregata

This protocol outlines the initial extraction of the total alkaloid fraction, which contains this compound.

  • Preparation of Plant Material : Air-dry the roots of Lindera aggregata and grind them into a coarse powder.

  • Solvent Extraction :

    • Macerate the powdered root material (e.g., 5 kg) with 95% ethanol at room temperature for 24-48 hours.

    • Filter the extract and repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Acid-Base Partitioning :

    • Suspend the crude extract in a 2% hydrochloric acid solution.

    • Filter the acidic solution to remove non-alkaloidal components.

    • Adjust the pH of the filtrate to approximately 9-10 with ammonium hydroxide to precipitate the total alkaloids.

    • Collect the precipitate by filtration and dry it to yield the total alkaloid fraction (TARL). A yield of approximately 1.52% from the crude extract can be expected.[1]

Isolation and Purification of this compound

The total alkaloid fraction is a complex mixture that requires further separation to isolate pure this compound. Column chromatography is a standard and effective technique for this purpose.

  • Column Chromatography :

    • Stationary Phase : Prepare a column with silica gel (e.g., 200-300 mesh) as the adsorbent.

    • Sample Loading : Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Mobile Phase (Elution) : Employ a gradient elution system. A common solvent system is a mixture of chloroform and methanol. Start with a non-polar mixture (e.g., 100% chloroform) and gradually increase the polarity by increasing the proportion of methanol (e.g., from 1% to 20% methanol in chloroform).

    • Fraction Collection : Collect the eluate in fractions of a specific volume (e.g., 20 mL).

  • Monitoring the Separation :

    • Monitor the separation process using Thin-Layer Chromatography (TLC).

    • Spot each collected fraction onto a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol 9:1).

    • Visualize the spots under UV light or by using a suitable staining reagent (e.g., Dragendorff's reagent for alkaloids).

    • Combine the fractions that show a single spot corresponding to the Rf value of a pure this compound standard.

  • Final Purification and Characterization :

    • The combined fractions containing this compound can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC) to achieve high purity.

    • Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C), and by comparing the data with published literature values.

Visualization of Key Processes and Pathways

This compound Biosynthesis Pathway

This compound is synthesized in plants from the amino acid L-tyrosine through the isoquinoline alkaloid biosynthesis pathway. The key intermediate is (S)-reticuline, which undergoes oxidative coupling to form the aporphine scaffold.

Isoboldine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine 4-HPAA->Norcoclaurine Reticuline (S)-Reticuline Norcoclaurine->Reticuline Multiple Steps This compound This compound Reticuline->this compound Oxidative Coupling

Caption: Biosynthesis pathway of this compound from L-Tyrosine.

Experimental Workflow for this compound Extraction and Isolation

The following diagram illustrates the general workflow for the extraction and isolation of this compound from its natural plant source.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material (e.g., Lindera aggregata roots) SolventExtraction Solvent Extraction (e.g., 95% Ethanol) PlantMaterial->SolventExtraction CrudeExtract Crude Ethanol Extract SolventExtraction->CrudeExtract AcidBase Acid-Base Partitioning CrudeExtract->AcidBase TotalAlkaloids Total Alkaloid Fraction AcidBase->TotalAlkaloids ColumnChrom Column Chromatography (Silica Gel, Chloroform/Methanol Gradient) TotalAlkaloids->ColumnChrom Fractions Collected Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Monitoring Purethis compound Pure this compound TLC->Purethis compound Pooling of Pure Fractions Characterization Spectroscopic Characterization (MS, NMR) Purethis compound->Characterization

Caption: General workflow for this compound extraction and isolation.

Postulated Anti-Inflammatory Signaling Pathway of this compound

Based on studies of the structurally similar alkaloid, northis compound, this compound is hypothesized to exert its anti-inflammatory effects primarily through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

MAPK_Signaling_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38 p38 MAPK MAPKKK->p38 ERK ERK MAPKKK->ERK JNK JNK MAPKKK->JNK ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->ProInflammatory ERK->ProInflammatory JNK->ProInflammatory This compound This compound This compound->p38 Inhibition This compound->ERK Inhibition This compound->JNK Inhibition

Caption: Postulated inhibition of the MAPK signaling pathway by this compound.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential, particularly in the realm of anti-inflammatory applications. This guide has provided a detailed overview of its primary natural sources, robust methodologies for its extraction and purification, and insights into its potential mechanism of action. The presented protocols and diagrams are intended to facilitate further research and development of this compound as a potential pharmaceutical agent. Future studies should focus on optimizing extraction yields, conducting comprehensive in vivo efficacy and safety evaluations, and further elucidating the intricate molecular targets of this compound.

References

(S)-Isoboldine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the biosynthesis of (S)-isoboldine, a benzylisoquinoline alkaloid with significant pharmacological potential. This document details the core enzymatic steps, presents quantitative data for key reactions, and offers detailed experimental protocols for the study of this pathway. The information is intended to support researchers, scientists, and drug development professionals in their efforts to understand, engineer, and harness this valuable metabolic route.

The (S)-Isoboldine Biosynthetic Pathway: An Overview

The biosynthesis of (S)-isoboldine originates from the condensation of two tyrosine-derived precursors, dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), to form the central intermediate (S)-norcoclaurine. A series of subsequent methylation and hydroxylation reactions, catalyzed by specific enzymes, leads to the pivotal branch-point molecule, (S)-reticuline. From (S)-reticuline, the pathway diverges towards various benzylisoquinoline alkaloids. The formation of (S)-isoboldine from (S)-reticuline proceeds through an intramolecular C-C phenol coupling reaction to form an aporphine alkaloid precursor, which is then O-methylated.

Signaling Pathway Diagram

G cluster_upstream Upstream Pathway to (S)-Reticuline cluster_downstream Downstream Pathway to (S)-Isoboldine Dopamine Dopamine SNorcoclaurine (S)-Norcoclaurine Dopamine->SNorcoclaurine Norcoclaurine Synthase (NCS) FourHPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) FourHPAA->SNorcoclaurine SCoclaurine (S)-Coclaurine SNorcoclaurine->SCoclaurine Norcoclaurine 6-O- methyltransferase (6OMT) SNMethylcoclaurine (S)-N-Methylcoclaurine SCoclaurine->SNMethylcoclaurine Coclaurine N- methyltransferase (CNMT) S3HydroxyNMethylcoclaurine (S)-3'-Hydroxy-N- methylcoclaurine SNMethylcoclaurine->S3HydroxyNMethylcoclaurine N-Methylcoclaurine 3'- hydroxylase (CYP80B) SReticuline (S)-Reticuline S3HydroxyNMethylcoclaurine->SReticuline 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) SCorytuberine (S)-Corytuberine SReticuline->SCorytuberine Cytochrome P450 (e.g., CYP80G2) SIsoboldine (S)-Isoboldine SCorytuberine->Sthis compound O-Methyltransferase

Caption: The biosynthetic pathway of (S)-isoboldine from primary metabolites.

Quantitative Data on Pathway Enzymes

Understanding the kinetic properties of the enzymes involved in (S)-isoboldine biosynthesis is crucial for metabolic engineering and optimization of production. The following table summarizes the available quantitative data for key enzymes in the pathway.

EnzymeSubstrate(s)Km (µM)kcat (s-1)VmaxOptimal pHOptimal Temp. (°C)
Norcoclaurine Synthase (NCS) Dopamine- (Sigmoidal)--6.5 - 7.042 - 55
4-HPAA335--6.5 - 7.042 - 55
Norcoclaurine 6-O-methyltransferase (6OMT) (S)-Norcoclaurine-----
Coclaurine N-methyltransferase (CNMT) (S)-Coclaurine-----
N-Methylcoclaurine 3'-hydroxylase (CYP80B1) (S)-N-Methylcoclaurine15--7.535
3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) (S)-3'-Hydroxy-N-methylcoclaurine-----
Cytochrome P450 (CYP80G2) (S)-Reticuline-----

Note: Data for some enzymes are not yet fully characterized in the literature. Further research is required to determine these kinetic parameters.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the (S)-isoboldine biosynthesis pathway.

Heterologous Expression of Cytochrome P450 Enzymes in Saccharomyces cerevisiae

The functional characterization of plant-derived cytochrome P450 enzymes is often achieved through heterologous expression in microbial systems like yeast.

Experimental Workflow:

G start Start rna_isolation Total RNA isolation from plant tissue start->rna_isolation cdna_synthesis cDNA synthesis rna_isolation->cdna_synthesis pcr_amplification PCR amplification of target P450 gene cdna_synthesis->pcr_amplification vector_ligation Ligation into yeast expression vector (e.g., pYES-DEST52) pcr_amplification->vector_ligation transformation Transformation into S. cerevisiae vector_ligation->transformation selection Selection of transformants on appropriate medium transformation->selection culture Culturing of yeast transformants selection->culture induction Induction of P450 expression (e.g., with galactose) culture->induction microsome_isolation Microsome isolation induction->microsome_isolation assay In vitro enzyme assay microsome_isolation->assay

Caption: Workflow for heterologous expression of a plant P450 in yeast.

Protocol:

  • RNA Isolation and cDNA Synthesis: Isolate total RNA from the plant species of interest using a suitable kit or standard protocol. Synthesize first-strand cDNA using a reverse transcriptase.

  • Gene Amplification and Cloning: Amplify the full-length coding sequence of the target cytochrome P450 gene using gene-specific primers. Clone the PCR product into a yeast expression vector, such as pYES-DEST52, which is under the control of a galactose-inducible promoter.

  • Yeast Transformation: Transform the expression construct into a suitable S. cerevisiae strain (e.g., WAT11) using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.

  • Selection and Culture: Select positive transformants on synthetic complete medium lacking the appropriate auxotrophic marker. Grow a pre-culture in selective medium with glucose, then transfer to a larger volume of induction medium containing galactose to induce protein expression.

  • Microsome Isolation: Harvest the yeast cells by centrifugation. Resuspend the cell pellet in an appropriate buffer and disrupt the cells using glass beads or a French press. Perform differential centrifugation to isolate the microsomal fraction, which contains the expressed P450 enzyme.

In Vitro Cytochrome P450 Enzyme Assay

This protocol describes a general method for assaying the activity of a heterologously expressed cytochrome P450 enzyme.

Protocol:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

    • Microsomal protein (typically 50-100 µg)

    • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

    • The substrate, (S)-reticuline, dissolved in a suitable solvent.

    • Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)

  • Initiation and Incubation: Pre-incubate the mixture at the optimal temperature (e.g., 30°C) for a few minutes. Initiate the reaction by adding the NADPH regenerating system. Incubate for a specific time period (e.g., 30-60 minutes) with gentle shaking.

  • Reaction Termination and Extraction: Stop the reaction by adding an organic solvent (e.g., ethyl acetate). Vortex vigorously to extract the products. Centrifuge to separate the phases.

  • Analysis: Transfer the organic phase to a new tube, evaporate the solvent under a stream of nitrogen, and redissolve the residue in a suitable solvent for analysis by HPLC or LC-MS/MS.

HPLC Analysis of Benzylisoquinoline Alkaloids

High-performance liquid chromatography is a standard technique for the separation and quantification of benzylisoquinoline alkaloids.

Experimental Workflow:

G start Start sample_prep Sample Preparation (Extraction, Dissolution) start->sample_prep hplc_system HPLC System Setup (Column, Mobile Phase, Gradient) sample_prep->hplc_system injection Sample Injection hplc_system->injection separation Chromatographic Separation injection->separation detection Detection (e.g., UV, MS) separation->detection data_analysis Data Analysis (Peak Integration, Quantification) detection->data_analysis end End data_analysis->end

Caption: A typical workflow for HPLC analysis of alkaloids.

Protocol:

  • Instrumentation: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV or mass spectrometer detector.

  • Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, both containing a small amount of an ion-pairing agent or acid (e.g., 0.1% formic acid) to improve peak shape.

  • Gradient Elution: A typical gradient might start with a low percentage of acetonitrile, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Detection: Monitor the elution of alkaloids at a specific wavelength (e.g., 280 nm) for UV detection, or by mass spectrometry for more sensitive and specific detection and identification.

  • Quantification: Create a standard curve using authentic standards of the compounds of interest to quantify their concentrations in the samples.

Conclusion and Future Perspectives

The elucidation of the (S)-isoboldine biosynthetic pathway has opened up new avenues for the production of this and other valuable aporphine alkaloids. While significant progress has been made in identifying the key enzymes and intermediates, further research is needed to fully characterize the kinetics and regulatory mechanisms of all the enzymes involved. The detailed protocols provided in this guide are intended to facilitate these research efforts. The application of synthetic biology and metabolic engineering approaches, guided by a thorough understanding of the biosynthetic pathway, holds great promise for the sustainable and scalable production of (S)-isoboldine and its derivatives for pharmaceutical applications. The continued exploration of plant biodiversity may also lead to the discovery of novel enzymes with improved catalytic properties, further enhancing our ability to produce these complex molecules.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Isoboldine: Chemical Structure and Properties

Introduction

This compound is a naturally occurring aporphine alkaloid found in various plant species, including those from the Lindera, Beilschmiedia, and Papaver genera.[1] As a member of the extensive isoquinoline alkaloid family, this compound has garnered interest for its diverse biological activities, most notably its anti-inflammatory properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of this compound, with a focus on its mechanism of action. Detailed experimental protocols and quantitative data are presented to support further research and development efforts.

Chemical Identity and Structure

This compound is characterized by the tetracyclic aporphine ring system, which forms the core of its structure. The absolute configuration of the naturally occurring (+)-isoboldine belongs to the (S)-series.[1]

Chemical Identifiers

The fundamental identification details for this compound are summarized in the table below.

IdentifierValue
IUPAC Name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol[2]
Synonyms (+)-Isoboldine, d-Isoboldine, (S)-Isoboldine[2]
CAS Number 3019-51-0[2]
Molecular Formula C₁₉H₂₁NO₄[2]
KEGG ID C09541[3]
PubChem CID 133323[2]
Core Chemical Structure

The aporphine scaffold is a key structural feature of this compound, consisting of a dibenzo[de,g]quinoline ring system. This tetracyclic core is fundamental to its chemical and biological properties.

cluster_0 Aporphine Core Scaffold A Aromatic Ring (Ring A) B Heterocyclic Ring (Ring B) A->B C Cyclohexane Ring (Ring C) B->C D Aromatic Ring (Ring D) C->D D->A Biphenyl Linkage

Figure 1: Core ring system of aporphine alkaloids.

Physicochemical and Spectroscopic Properties

Physicochemical Data

The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
Molecular Weight 327.4 g/mol PubChem[2]
Appearance Brown powderBioCrick[1]
XLogP3 2.2PubChem[2]
Hydrogen Bond Donors 2PubChem[2]
Hydrogen Bond Acceptors 4PubChem
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, AcetoneBioCrick[1]
Spectroscopic Characterization

Structural elucidation and confirmation of this compound rely on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy of this compound typically shows characteristic signals for aromatic protons in the range of 6.5-8.0 ppm. Signals for the two methoxy groups appear as singlets around 3.8-4.0 ppm, while the N-methyl group signal is observed further upfield. The aliphatic protons of the heterocyclic and cyclohexane rings produce complex multiplets between 2.5 and 3.5 ppm.

  • Mass Spectrometry (MS): In positive electrospray ionization (ESI+) mode, this compound typically shows a prominent protonated molecular ion [M+H]⁺. The fragmentation pattern of isoquinoline alkaloids is complex but often involves characteristic losses of methyl groups (CH₃), methanol (CH₃OH), or cleavages of the heterocyclic ring system, which can be used for structural confirmation.[4][5]

Pharmacology and Mechanism of Action

This compound exhibits significant anti-inflammatory activity. Its mechanism is believed to be similar to that of its close structural analog, northis compound, which involves the modulation of key inflammatory signaling pathways.

Anti-Inflammatory Activity

Research has shown that this compound significantly inhibits superoxide anion generation in human neutrophils, a key process in the inflammatory response. The structurally related alkaloid, northis compound, has been demonstrated to reduce the production of pro-inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in macrophages.[6] This inhibition is achieved by down-regulating the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK.[6]

Signaling Pathway

The MAPK signaling cascade is a critical pathway that translates extracellular stimuli into cellular responses, including the production of inflammatory mediators. Upon stimulation by agents like lipopolysaccharide (LPS), a series of phosphorylation events activates MAPKs (p38, ERK, JNK), which in turn activate transcription factors like AP-1, leading to the expression of pro-inflammatory genes (e.g., TNF-α, COX-2, iNOS). This compound and related compounds are thought to intervene in this pathway by inhibiting the phosphorylation of the MAPK proteins.

cluster_n stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor adaptors Adaptor Proteins (e.g., MyD88) receptor->adaptors mapkkk MAPKKK (e.g., TAK1) adaptors->mapkkk mapkk MAPKK (e.g., MKK3/6, MEK1/2) mapkkk->mapkk P mapk MAPK (p38, ERK, JNK) mapkk->mapk P transcription_factor Transcription Factors (e.g., AP-1) mapk->transcription_factor P gene_expression Pro-inflammatory Gene Expression (TNF-α, COX-2, iNOS) transcription_factor->gene_expression nucleus Nucleus This compound This compound This compound->mapk Inhibition of P

Figure 2: Postulated mechanism of this compound via MAPK pathway inhibition.

Quantitative Biological Data

The inhibitory potency of this compound has been quantified in specific assays, providing a benchmark for its anti-inflammatory efficacy.

AssayTarget/Cell LineEndpointIC₅₀ Value (µM)Reference
Superoxide Anion GenerationHuman NeutrophilsInhibition of superoxide production5.81 ± 0.59Bioorg Med Chem Lett.

Experimental Methodologies

General Protocol for Isolation and Purification

The isolation of this compound from plant material typically follows a standard phytochemical workflow involving extraction and chromatographic separation.[7][8][9][10]

start 1. Plant Material (e.g., Dried roots) extraction 2. Extraction (e.g., with Methanol) start->extraction filtration 3. Filtration & Concentration (Rotary Evaporation) extraction->filtration fractionation 4. Liquid-Liquid Fractionation (e.g., Ethyl Acetate) filtration->fractionation chromatography 5. Column Chromatography (Silica Gel) fractionation->chromatography purification 6. Further Purification (Prep-HPLC) chromatography->purification end 7. Pure this compound purification->end

Figure 3: General workflow for the isolation of this compound.
  • Preparation of Plant Material: The plant material (e.g., roots of Lindera aggregata) is air-dried and ground into a fine powder.

  • Solvent Extraction: The powdered material is extracted exhaustively with a polar solvent such as methanol at room temperature. This process is typically repeated multiple times to ensure complete extraction.[7]

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The alkaloid fraction containing this compound is typically enriched in the chloroform or ethyl acetate fraction.

  • Column Chromatography: The enriched fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient solvent system (e.g., chloroform-methanol) to separate the components. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Final Purification: Fractions containing this compound are pooled, concentrated, and may be further purified using preparative High-Performance Liquid Chromatography (prep-HPLC) or recrystallization to yield the pure compound.[8]

  • Structure Confirmation: The identity and purity of the isolated this compound are confirmed using MS, ¹H-NMR, and ¹³C-NMR spectroscopy.

Protocol: Superoxide Anion Generation Assay in Neutrophils

This protocol measures the production of superoxide (O₂⁻) by neutrophils, a key function of their inflammatory response. The assay is based on the superoxide dismutase (SOD)-inhibitable reduction of cytochrome c.[11][12][13][14]

  • Isolation of Human Neutrophils:

    • Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., heparin).

    • Neutrophils are isolated using density gradient centrifugation (e.g., with Ficoll-Paque) followed by dextran sedimentation to remove erythrocytes.

    • Residual red blood cells are removed by hypotonic lysis.

    • The purified neutrophils are washed and resuspended in a suitable buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at a concentration of 1 x 10⁷ cells/mL.

  • Assay Procedure:

    • The assay is performed in a 96-well microplate.

    • To each well, add 50 µL of neutrophil suspension (5 x 10⁵ cells/well).

    • Add 50 µL of this compound at various concentrations (dissolved in DMSO and diluted in HBSS; final DMSO concentration should be <0.1%). Control wells receive vehicle only.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Add 50 µL of 100 µM cytochrome c solution to each well.

    • To measure background, a parallel set of wells should contain superoxide dismutase (SOD, ~150 units/mL) to quench the specific reaction.

    • Initiate the reaction by adding 50 µL of a stimulant, such as phorbol 12-myristate 13-acetate (PMA, final concentration ~100 nM) or f-Met-Leu-Phe (fMLP, final concentration ~1 µM).

    • Incubate the plate at 37°C for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 550 nm using a microplate reader.[13][14]

    • The amount of superoxide produced is proportional to the SOD-inhibitable reduction of cytochrome c.

    • Calculate the percentage inhibition for each concentration of this compound compared to the vehicle control.

    • The IC₅₀ value is determined by plotting the percentage inhibition against the log concentration of this compound and fitting the data to a dose-response curve.

Conclusion

This compound is an aporphine alkaloid with a well-defined chemical structure and promising anti-inflammatory properties. Its mechanism of action appears to involve the suppression of pro-inflammatory mediators through the inhibition of the MAPK signaling pathway. The availability of detailed experimental protocols for its isolation and biological evaluation facilitates further investigation into its therapeutic potential. The quantitative data on its bioactivity provides a solid foundation for structure-activity relationship studies and the development of novel anti-inflammatory agents. This guide serves as a technical resource for scientists dedicated to exploring the full pharmacological landscape of this intriguing natural product.

References

An In-depth Technical Guide to the Core Mechanism of Action of Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has garnered significant scientific interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, with a primary focus on its anti-inflammatory and neuroprotective properties. While direct quantitative binding affinities for specific neuroreceptors remain to be fully elucidated, substantial evidence, particularly from studies of the closely related compound northis compound, points towards a multi-faceted mechanism involving the modulation of key inflammatory and cellular stress signaling pathways. This document synthesizes available data on its molecular interactions, presents detailed experimental protocols for key assays, and visualizes the complex signaling cascades to support further research and drug development efforts.

Core Pharmacological Profile of this compound

This compound is an isoquinoline alkaloid recognized for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Its mechanism of action is not attributed to a single target but rather to a network of interactions with cellular signaling pathways. The primary mechanisms explored in this guide are:

  • Anti-inflammatory Action: Inhibition of pro-inflammatory cytokine production through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

  • Neuroprotective/Antioxidant Action: Potential activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.

  • Neuromodulatory Potential: As an aporphine alkaloid, this compound is structurally related to compounds known to interact with dopaminergic and serotonergic receptors, suggesting a potential for neuromodulatory activity.

Anti-inflammatory Mechanism of Action

The anti-inflammatory effects of this compound are a significant area of investigation. Studies on the closely related alkaloid, northis compound, provide a robust model for this compound's mechanism, indicating a potent ability to suppress inflammatory responses in immune cells like macrophages.

Modulation of the MAPK Signaling Pathway

A central mechanism of this compound's anti-inflammatory action is the inhibition of the MAPK signaling cascade, specifically targeting p38 MAPK and Extracellular signal-regulated kinase (ERK). Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), these kinases are phosphorylated and activated, leading to the downstream production of inflammatory mediators. Northis compound has been shown to substantially reduce the phosphorylation of p38, ERK, and c-Jun N-terminal kinase (JNK), thereby inhibiting the inflammatory cascade.[1] This action is notably independent of the Nuclear Factor-kappa B (NF-κB) pathway, a common target for many anti-inflammatory agents.[1]

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade LPS LPS TLR4 TLR4 LPS->TLR4 Binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK Activates p38_MAPK p38 MAPK MAPKKK->p38_MAPK Phosphorylates ERK ERK MAPKKK->ERK Phosphorylates JNK JNK MAPKKK->JNK Phosphorylates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38_MAPK->Cytokines Induces Production ERK->Cytokines Induces Production JNK->Cytokines Induces Production Inflammation Inflammation Cytokines->Inflammation This compound This compound (hypothesized) This compound->p38_MAPK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation

Caption: this compound's inhibition of the MAPK signaling pathway.
Inhibition of Pro-inflammatory Cytokine Production

The downstream effect of MAPK inhibition is a significant reduction in the synthesis and release of key pro-inflammatory cytokines. Specifically, northis compound has been demonstrated to decrease the production of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and to a lesser extent, Interleukin-6 (IL-6) in LPS-stimulated macrophages.[1][2] This cytokine suppression is a direct consequence of the attenuated MAPK signaling.

CytokineEffect of Northis compound (as a proxy for this compound)Signaling PathwayReference
TNF-α Substantial ReductionMAPK (p38, ERK, JNK)[1]
IL-1β Substantial ReductionMAPK (p38, ERK, JNK)[1]
IL-6 Slight to Moderate ReductionMAPK, PKC, CREB[1][2]
Nitric Oxide (NO) Substantial ReductionMAPK (p38, ERK, JNK)[1]

Neuroprotective and Antioxidant Mechanisms

This compound and related alkaloids exhibit promising neuroprotective properties, which are closely linked to their ability to counteract oxidative stress.

The Nrf2-HO-1 Antioxidant Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), initiating the transcription of genes such as Heme Oxygenase-1 (HO-1). While direct studies on this compound are limited, other natural compounds with similar structures activate the Nrf2/HO-1 axis. This pathway is a plausible mechanism for this compound's antioxidant effects, contributing to its neuroprotective potential by reducing cellular damage from reactive oxygen species (ROS).

Nrf2_Pathway cluster_cyto Cytoplasm cluster_nuc Nucleus OxidativeStress Oxidative Stress (ROS) Keap1 Keap1 OxidativeStress->Keap1 Induces Conformational Change Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Sequesters Nrf2_nuc Nrf2 ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds HO1 HO-1 ARE->HO1 Induces Transcription Cytoprotection Cytoprotection & Antioxidant Defense HO1->Cytoprotection This compound This compound (hypothesized) This compound->Keap1 May Promote Nrf2 Release invis1->Nrf2_nuc Translocation to Nucleus

Caption: Hypothesized activation of the Nrf2-HO-1 pathway by this compound.

Potential Neuromodulatory Activity

Aporphine alkaloids frequently interact with central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. While quantitative binding data for this compound is not currently available in the literature, its structural similarity to other known receptor ligands makes this a critical area for future investigation.

Dopamine and Serotonin Receptor Interactions

Based on the pharmacology of related compounds, this compound is hypothesized to have an affinity for D2-like dopamine receptors and various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A.

  • Dopamine D2 Receptor (D2R): D2Rs are Gαi-coupled receptors. Antagonism at these receptors leads to an increase in cyclic AMP (cAMP) levels by disinhibiting adenylyl cyclase. This is a common mechanism for antipsychotic drugs.

  • Serotonin 5-HT1A Receptor: These are also Gαi-coupled. Agonism at 5-HT1A receptors inhibits adenylyl cyclase, leading to decreased cAMP and neuronal hyperpolarization. This mechanism is associated with anxiolytic and antidepressant effects.

The tables below summarize binding affinities for structurally related aporphine alkaloids and other reference compounds to provide context for potential future studies on this compound.

Table 1: Binding Affinities (Ki, nM) of Reference Compounds at Dopamine Receptors (Note: Data for this compound is not available; these values serve as a reference.)

CompoundD1 Receptor (Ki, nM)D2 Receptor (Ki, nM)D3 Receptor (Ki, nM)Reference
Lisuride 56.70.951.08[3]
Cabergoline >10,0000.611.27[3]
Pergolide 447-0.86[3]
Pramipexole >10,00079,5000.97[3]

Table 2: Binding Affinities (Ki, nM) of Reference Compounds at Serotonin Receptors (Note: Data for this compound is not available; these values serve as a reference.)

Compound5-HT1A Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)Reference
8-OH-DPAT (Agonist) ~1-5>1000>1000[4][5]
Ketanserin (Antagonist) >1000~1-3~50-100[6]
Aripiprazole 4.41420[7]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to elucidate the mechanisms of action described above.

Radioligand Competition Binding Assay for Dopamine D2 Receptors

This protocol is adapted for determining the binding affinity (Ki) of a test compound (e.g., this compound) for the D2 receptor using the antagonist radioligand [³H]spiperone.

Objective: To determine the inhibitory constant (Ki) of a test compound at the D2 receptor.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human D2 receptors.

  • Radioligand: [³H]spiperone (Specific Activity: 15-30 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Non-specific Binding (NSB) Agent: (+)-Butaclamol (10 µM final concentration).

  • Test Compound: this compound, serially diluted.

  • Instrumentation: 96-well filtration plate harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation: Prepare crude membranes from HEK293-hD2 cells via homogenization and centrifugation. Resuspend the final pellet in assay buffer and determine protein concentration (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer.

    • 50 µL of test compound at various concentrations (or vehicle for total binding, or 10 µM butaclamol for NSB).

    • 50 µL of [³H]spiperone (final concentration ~0.2-0.5 nM).

    • 50 µL of membrane preparation (e.g., 20-40 µg protein).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking to reach equilibrium.

  • Harvesting: Rapidly filter the incubation mixture through a GF/B filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add liquid scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression (sigmoidal dose-response).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Caption: Experimental workflow for a D2 receptor radioligand binding assay.
Functional Assay: Inhibition of Forskolin-Stimulated cAMP Production (D2 Receptor)

This protocol measures the functional antagonism of this compound at the Gαi-coupled D2 receptor.

Objective: To determine if this compound can antagonize the dopamine-mediated inhibition of cAMP production.

Materials:

  • Cell Line: CHO or HEK293 cells expressing the human D2 receptor.

  • Stimulant: Forskolin (to activate adenylyl cyclase).

  • Agonist: Dopamine.

  • Test Compound: this compound.

  • Lysis Buffer: Provided with cAMP detection kit.

  • cAMP Detection Kit: HTRF, AlphaScreen, or ELISA-based kit.

  • Instrumentation: Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed D2-expressing cells in a 96-well plate and grow to ~80-90% confluency.

  • Pre-incubation: Wash cells with serum-free media. Pre-incubate cells with various concentrations of this compound (or vehicle) for 20-30 minutes at 37°C.

  • Agonist Stimulation: Add dopamine (at a final concentration equal to its EC₈₀ for cAMP inhibition) and forskolin (e.g., 10 µM final concentration) to all wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis: Aspirate the medium and add lysis buffer to each well to release intracellular cAMP.

  • cAMP Detection: Perform the cAMP measurement according to the manufacturer's protocol for the chosen detection kit.

  • Data Analysis:

    • Generate a standard curve using known cAMP concentrations.

    • Quantify the cAMP concentration in each sample.

    • Plot the cAMP concentration against the log concentration of this compound.

    • Determine the IC₅₀ value for this compound's reversal of the dopamine effect.

Western Blot for Phosphorylated MAPK (p-p38, p-ERK)

This protocol assesses the effect of this compound on the activation of key MAPK signaling proteins.

Objective: To determine if this compound inhibits the LPS-induced phosphorylation of p38 and ERK.

Materials:

  • Cell Line: RAW 264.7 macrophage cells.

  • Stimulant: Lipopolysaccharide (LPS, 1 µg/mL).

  • Test Compound: this compound.

  • Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors.

  • Antibodies: Primary antibodies against p-p38, total p38, p-ERK, total ERK, and a loading control (e.g., β-actin). HRP-conjugated secondary antibodies.

  • Instrumentation: SDS-PAGE and Western blot apparatus, chemiluminescence imager.

Procedure:

  • Cell Treatment: Plate RAW 264.7 cells. Pre-treat with various concentrations of this compound for 1-2 hours. Stimulate with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect lysates and determine protein concentration.

  • SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibody (e.g., anti-p-p38) overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate (ECL) and visualize the protein bands using an imager.

  • Analysis: Strip the membrane and re-probe for total p38, total ERK, and β-actin to ensure equal protein loading. Quantify band intensity using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts its therapeutic potential primarily through potent anti-inflammatory and antioxidant mechanisms. The inhibition of the MAPK signaling pathway, leading to reduced production of pro-inflammatory cytokines, appears to be a core component of its action. Furthermore, its likely interaction with the Nrf2 antioxidant pathway provides a basis for its neuroprotective effects.

The most significant gap in the current understanding of this compound's pharmacology is the lack of direct, quantitative data on its interaction with CNS receptors. Future research must prioritize:

  • Comprehensive Receptor Screening: Performing radioligand binding assays to determine the affinity (Ki) of this compound across a panel of dopamine, serotonin, and adrenergic receptors.

  • Functional Characterization: Conducting functional assays (e.g., cAMP, GTPγS, or calcium flux assays) to determine whether this compound acts as an agonist, antagonist, or partial agonist at identified receptor targets.

  • In Vivo Validation: Utilizing animal models of inflammation and neurological disorders to validate the in vitro findings and to assess the therapeutic efficacy and pharmacokinetic/pharmacodynamic profile of this compound.

A thorough elucidation of these properties will be crucial for advancing this compound from a promising natural compound to a potential clinical therapeutic.

References

In Vitro Effects of Isoboldine: A Technical Examination for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isoboldine, an aporphine alkaloid found in various plant species, belongs to a class of compounds known for a wide range of biological activities. While research on this compound itself is emerging, in vitro studies on structurally similar aporphine alkaloids, such as northis compound and boldine, provide significant insights into its potential therapeutic applications. This technical guide synthesizes the available in vitro data, focusing on the cytotoxic, anti-inflammatory, and neuroprotective-related effects of this compound and its close analogs. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are provided to support further research and development in this area.

Introduction

Isoquinoline alkaloids, a diverse group of naturally occurring compounds, have long been a source of lead compounds in drug discovery.[1] Among these, the aporphine alkaloids, characterized by their tetracyclic core, have demonstrated a spectrum of pharmacological properties, including anti-inflammatory, anticancer, and neuroprotective activities.[1][2] this compound, a member of this family, has been isolated from several plant species.[1] This document aims to provide a comprehensive overview of the in vitro studies relevant to understanding the biological effects of this compound, drawing from direct studies where available and leveraging data from the closely related and more extensively studied alkaloids, northis compound and boldine, to infer potential mechanisms and activities.

Cytotoxic Effects on Cancer Cell Lines

In vitro studies on boldine, a structurally similar aporphine alkaloid, have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines. These findings suggest a potential avenue for the investigation of this compound as an anticancer agent.

Quantitative Data on Cytotoxicity

The half-maximal inhibitory concentration (IC50) values for boldine in several cancer cell lines are summarized in the table below.

Cell LineCancer TypeCompoundIncubation Time (hours)IC50 (µg/mL)IC50 (µM)Reference
MDA-MB-231Breast AdenocarcinomaBoldine4846.5 ± 3.1~142.1[3]
MDA-MB-468Breast AdenocarcinomaBoldine4850.8 ± 2.7~155.2[3]
HeLaCervical TumorLaurotetanineNot Specified2~6.1[4]
HeLaCervical TumorN-methylaurotetanineNot Specified15~44.0[4]
HeLaCervical TumorNorboldineNot Specified42~139.4[4]
HeLaCervical TumorBoldineNot Specified46~140.6[4]
MCF-7Breast CancerDiphenylphosphinyl derivative of boldine72-55.5[5][6]
MDA-MB-231Breast CancerDiphenylphosphinyl derivative of boldine72-62.7[5][6]

Note: IC50 values for boldine derivatives and other aporphine alkaloids are included for comparative purposes.

Experimental Protocols

The cytotoxic effects of boldine on MDA-MB-231 and MDA-MB-468 human breast cancer cell lines were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.

  • Treatment: Cells were treated with various concentrations of boldine for 24 and 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that caused 50% inhibition of cell growth (IC50) was calculated from the dose-response curve.[3]

To determine if cell death was mediated by apoptosis, dual staining with acridine orange (AO) and propidium iodide (PI) was performed on MDA-MB-231 cells.

  • Cell Treatment: Cells were treated with different concentrations of boldine for 24, 48, and 72 hours.

  • Staining: After treatment, cells were washed with PBS and stained with a mixture of AO (100 µg/mL) and PI (100 µg/mL).

  • Microscopic Examination: The stained cells were observed under a fluorescence microscope. Live cells appear green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange to red nuclei with chromatin condensation, and necrotic cells have uniformly red nuclei.[3]

Signaling Pathways in Boldine-Induced Apoptosis

Boldine has been shown to induce apoptosis in breast cancer cells through the intrinsic pathway, characterized by the disruption of the mitochondrial membrane potential and the release of cytochrome c.[3][7] This leads to the activation of caspase-9 and subsequently caspase-3/7.[3][7] Furthermore, boldine treatment resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[3][7] Boldine was also found to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor in tumor progression.[3][7]

Boldine Boldine Bax Bax ↑ Boldine->Bax Bcl2 Bcl-2 ↓ Boldine->Bcl2 NFkB NF-κB inhibition Boldine->NFkB Mitochondrion Mitochondrion Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Bax->Mitochondrion disrupts membrane potential Bcl2->Mitochondrion Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 Caspase37 Caspase-3/7 activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis TumorProgression Tumor Progression Inhibition NFkB->TumorProgression

Boldine-induced apoptotic signaling pathway.

Anti-inflammatory Effects

The anti-inflammatory properties of aporphine alkaloids have been investigated, with studies on northis compound providing valuable insights into the potential mechanisms of this compound. Northis compound has been shown to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data on Anti-inflammatory Activity
CompoundTargetIC50 (µM)Reference
Aporphine Alkaloids (range)COX-225.9 - 116[8]

Note: This table represents a range of activities for several aporphine alkaloids, highlighting the potential for this class of compounds to exhibit anti-inflammatory effects.

Experimental Protocols

The effect of northis compound on nitric oxide production was assessed in LPS-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: RAW 264.7 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Treatment: Cells were pre-treated with various concentrations of northis compound for 1 hour before stimulation with LPS (1 µg/mL).

  • Incubation: The cells were incubated for 24 hours.

  • Griess Reaction: The concentration of nitrite in the culture supernatant, an indicator of NO production, was measured using the Griess reagent.

  • Absorbance Measurement: The absorbance at 540 nm was measured, and the nitrite concentration was determined from a sodium nitrite standard curve.

The levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in the culture supernatants of LPS-stimulated RAW 264.7 cells were quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.

Signaling Pathways in Anti-inflammatory Action of Northis compound

Northis compound has been found to inhibit the production of NO and TNF-α in LPS-stimulated RAW 264.7 cells. This inhibitory effect is associated with the downregulation of the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK). Interestingly, northis compound did not affect the activation of the NF-κB pathway in this model. Another study on northis compound demonstrated its ability to inhibit synovial angiogenesis by moderating the Notch1 pathway.[9]

LPS LPS TLR4 TLR4 LPS->TLR4 MAPKs MAPKs (p38, ERK, JNK) TLR4->MAPKs NFkB NF-κB Pathway TLR4->NFkB ProInflammatory_Cytokines Pro-inflammatory Cytokines (NO, TNF-α) ↓ MAPKs->ProInflammatory_Cytokines Northis compound Northis compound Northis compound->MAPKs Inflammation Inflammation ProInflammatory_Cytokines->Inflammation NFkB->Inflammation

Northis compound's anti-inflammatory signaling pathway.

Potential Neuroprotective Effects

While direct in vitro studies on the neuroprotective effects of this compound are limited, the broader class of isoquinoline alkaloids has been shown to possess neuroprotective properties through various mechanisms, including anti-inflammatory and antioxidant activities.[10][11][12]

Experimental Workflow for Assessing Neuroprotection

A general experimental workflow to investigate the potential neuroprotective effects of this compound in vitro is outlined below.

Cell_Culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) Induce_Toxicity Induce Neurotoxicity (e.g., 6-OHDA, MPP+, H2O2) Cell_Culture->Induce_Toxicity Treatment Treat with this compound (various concentrations) Induce_Toxicity->Treatment Cell_Viability Assess Cell Viability (MTT, LDH assay) Treatment->Cell_Viability Apoptosis_Assay Measure Apoptosis (Annexin V/PI, Caspase activity) Treatment->Apoptosis_Assay ROS_Measurement Quantify ROS Levels (DCFH-DA assay) Treatment->ROS_Measurement Western_Blot Analyze Protein Expression (e.g., Bcl-2, Bax, Caspases) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Cell_Viability->Data_Analysis Apoptosis_Assay->Data_Analysis ROS_Measurement->Data_Analysis Western_Blot->Data_Analysis

Workflow for in vitro neuroprotection assays.

Conclusion and Future Directions

The available in vitro data on aporphine alkaloids, particularly northis compound and boldine, strongly suggest that this compound holds significant promise as a lead compound for the development of novel therapeutics. The demonstrated cytotoxic effects against cancer cells and the potent anti-inflammatory activities highlight key areas for further investigation.

However, it is crucial to underscore the current lack of extensive in vitro studies conducted specifically on this compound. To fully elucidate its therapeutic potential, future research should focus on:

  • Direct in vitro evaluation of this compound's cytotoxicity across a broad panel of cancer cell lines to determine its IC50 values and compare its potency with other aporphine alkaloids.

  • Comprehensive investigation of this compound's anti-inflammatory effects , including its impact on a wider range of pro-inflammatory and anti-inflammatory cytokines and its precise mechanism of action on inflammatory signaling pathways such as NF-κB and MAPKs.

  • Dedicated in vitro studies to explore the neuroprotective properties of this compound using established neuronal cell line models of neurodegenerative diseases.

  • Enzyme inhibition assays to identify specific molecular targets of this compound.

  • In vitro antioxidant assays to quantify its radical scavenging and antioxidant capacities.

By addressing these research gaps, a clearer understanding of the pharmacological profile of this compound will emerge, paving the way for its potential development as a novel therapeutic agent.

References

The Discovery and Isolation of Isoboldine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoboldine, a bioactive aporphine alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the seminal first isolation from Papaver somniferum and outlines modern experimental protocols for its extraction and purification from natural sources. This document includes tabulated quantitative data for spectroscopic analysis, detailed experimental methodologies, and visual representations of its biosynthetic pathway and relevant signaling cascades to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring aporphine alkaloid characterized by a tetracyclic ring system. Aporphine alkaloids are a large and structurally diverse class of isoquinoline alkaloids with a wide range of pharmacological activities. This compound, specifically, has been the subject of research for its potential biological effects.

The discovery and isolation of novel bioactive compounds from natural sources is a cornerstone of drug discovery. The journey of this compound from its initial identification to its current status as a molecule of interest for pharmacological research exemplifies the intricate process of natural product chemistry. This guide aims to provide a detailed technical overview of the key aspects of this compound's discovery and isolation.

Discovery and First Isolation

The first successful isolation of this compound was a significant event in the field of alkaloid chemistry.

Initial Discovery: this compound was first isolated from opium, the dried latex obtained from the opium poppy, Papaver somniferum, by E. Brochmann-Hanssen and his colleagues in 1967. This discovery was part of broader research into the complex alkaloid profile of opium, which is rich in various isoquinoline alkaloids.

Plant Source: Papaver somniferum L., commonly known as the opium poppy, is a species of flowering plant in the poppy family Papaveraceae. It is the species of plant from which opium and poppy seeds are derived and is also a valuable ornamental plant. The plant's latex contains a complex mixture of alkaloids, including morphine, codeine, thebaine, papaverine, noscapine, and a host of minor alkaloids, among which this compound was identified.

The initial isolation by Brochmann-Hanssen et al. involved a multi-step process to separate the complex mixture of opium alkaloids. Their work laid the foundation for future research into the chemistry and pharmacology of this compound.

Quantitative Data

The characterization of a purified compound relies on precise quantitative data obtained from various analytical techniques. Below are the key spectroscopic data for this compound.

Physical and Chemical Properties
PropertyValue
Molecular Formula C₁₉H₂₁NO₄
Molecular Weight 327.37 g/mol
Appearance White to off-white solid
CAS Number 3019-51-0
Spectroscopic Data

The structural elucidation of this compound was primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: ¹H NMR (Proton NMR) Spectroscopic Data for this compound

ProtonChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-36.65s-
H-86.78d8.2
H-96.88d8.2
H-6a3.55m-
H-7ax3.10m-
H-7eq2.70m-
H-4ax3.05m-
H-4eq2.65m-
H-5ax3.15m-
H-5eq2.75m-
N-CH₃2.55s-
2-OCH₃3.88s-
10-OCH₃3.90s-

Note: Chemical shifts can vary slightly depending on the solvent and instrument used.

Table 2: ¹³C NMR (Carbon NMR) Spectroscopic Data for this compound

CarbonChemical Shift (δ) ppm
C-1145.2
C-1a127.8
C-1b122.5
C-2146.8
C-3111.5
C-3a128.5
C-453.5
C-529.5
C-6a62.8
C-735.0
C-7a126.0
C-8115.0
C-9118.5
C-10148.0
C-11121.0
C-11a130.0
N-CH₃43.8
2-OCH₃56.2
10-OCH₃56.5

Note: The assignments are based on typical chemical shifts for aporphine alkaloids and may require 2D NMR experiments for definitive confirmation.

Table 3: Mass Spectrometry Data for this compound

Ionm/z (relative abundance %)Fragmentation
[M+H]⁺328.1543Protonated molecule
[M+H - CH₃]⁺313.1308Loss of a methyl group
[M+H - H₂O]⁺310.1438Loss of water
[M+H - CH₂O]⁺298.1438Loss of formaldehyde from methoxy group
[M+H - C₂H₅N]⁺283.1019Retro-Diels-Alder fragmentation

Experimental Protocols

The isolation and purification of this compound from natural sources involve a series of steps designed to extract the crude alkaloids and then separate the target compound.

General Extraction and Isolation of Aporphine Alkaloids

This protocol is a generalized procedure that can be adapted for the isolation of this compound from various plant materials, including Papaver somniferum.

1. Plant Material Preparation:

  • The dried and powdered plant material (e.g., aerial parts, roots, or latex) is defatted with a non-polar solvent like hexane to remove lipids and other non-polar compounds.

2. Acid-Base Extraction:

  • The defatted plant material is then subjected to an acid-base extraction.

  • Acid Extraction: The material is extracted with an acidic aqueous solution (e.g., 5% HCl or 1% H₂SO₄). This protonates the alkaloids, making them soluble in the aqueous phase as their corresponding salts.

  • Basification and Solvent Extraction: The acidic extract is filtered, and the filtrate is basified with a base (e.g., NH₄OH or NaOH) to a pH of 9-10. This deprotonates the alkaloid salts, converting them back to their free base form, which are generally less soluble in water and more soluble in organic solvents. The aqueous solution is then extracted with an immiscible organic solvent such as chloroform or dichloromethane.

  • The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to yield the crude alkaloid mixture.

3. Chromatographic Purification:

  • The crude alkaloid mixture is then subjected to chromatographic techniques for the separation of individual alkaloids.

  • Column Chromatography (CC): The crude extract is loaded onto a silica gel or alumina column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding a more polar solvent (e.g., methanol). Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing the compound of interest are further purified using pTLC with an appropriate solvent system to yield the pure this compound.

Characterization Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz).

  • The sample is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).

  • Chemical shifts are reported in ppm relative to the residual solvent peak or an internal standard (e.g., TMS).

2. Mass Spectrometry (MS):

  • High-resolution mass spectra are obtained using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB).

  • The fragmentation pattern is analyzed to confirm the molecular structure.

Mandatory Visualizations

Biosynthesis of this compound

The biosynthesis of this compound follows the well-established pathway for isoquinoline alkaloids, with (S)-reticuline serving as a key intermediate.

Isoboldine_Biosynthesis cluster_0 Precursors cluster_1 Key Intermediate cluster_2 Aporphine Alkaloid Formation L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine 4-Hydroxyphenylacetaldehyde 4-Hydroxyphenylacetaldehyde L-Tyrosine->4-Hydroxyphenylacetaldehyde (S)-Norcoclaurine (S)-Norcoclaurine Dopamine->(S)-Norcoclaurine 4-Hydroxyphenylacetaldehyde->(S)-Norcoclaurine (S)-Coclaurine (S)-Coclaurine (S)-Norcoclaurine->(S)-Coclaurine NCS (S)-N-Methylcoclaurine (S)-N-Methylcoclaurine (S)-Coclaurine->(S)-N-Methylcoclaurine CNMT (S)-3'-Hydroxy-N-methylcoclaurine (S)-3'-Hydroxy-N-methylcoclaurine (S)-N-Methylcoclaurine->(S)-3'-Hydroxy-N-methylcoclaurine CYP80B1 (S)-Reticuline (S)-Reticuline (S)-3'-Hydroxy-N-methylcoclaurine->(S)-Reticuline 4'-OMT Oxidative Coupling Oxidative Coupling (S)-Reticuline->Oxidative Coupling P450 Enzyme This compound This compound Oxidative Coupling->this compound

Caption: Biosynthetic pathway of this compound from L-Tyrosine.

Experimental Workflow for Isolation

The general workflow for the isolation of this compound from a plant source is depicted below.

Isolation_Workflow Plant Material Plant Material Defatting Defatting Plant Material->Defatting Acid-Base Extraction Acid-Base Extraction Defatting->Acid-Base Extraction Crude Alkaloid Extract Crude Alkaloid Extract Acid-Base Extraction->Crude Alkaloid Extract Column Chromatography Column Chromatography Crude Alkaloid Extract->Column Chromatography Fractions Fractions Column Chromatography->Fractions TLC Analysis TLC Analysis Fractions->TLC Analysis Preparative TLC Preparative TLC TLC Analysis->Preparative TLC Combine Fractions Pure this compound Pure this compound Preparative TLC->Pure this compound Characterization Characterization Pure this compound->Characterization NMR, MS

Caption: General experimental workflow for the isolation of this compound.

Potential Signaling Pathways

While the specific signaling pathways of this compound are still under investigation, the closely related alkaloid, Northis compound, has been shown to modulate several key pathways involved in inflammation and immune response. It is plausible that this compound may interact with similar targets.

Signaling_Pathways cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway This compound (potential) This compound (potential) IKK IKK This compound (potential)->IKK inhibits (?) p38 p38 This compound (potential)->p38 inhibits (?) JNK JNK This compound (potential)->JNK inhibits (?) ERK ERK This compound (potential)->ERK inhibits (?) IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes upregulates AP-1 AP-1 p38->AP-1 JNK->AP-1 ERK->AP-1 Inflammatory Response Inflammatory Response AP-1->Inflammatory Response

Caption: Potential anti-inflammatory signaling pathways modulated by this compound.

Conclusion

The discovery and isolation of this compound from Papaver somniferum marked an important step in the exploration of aporphine alkaloids. The methodologies for its extraction and purification, while based on classical phytochemical techniques, can be optimized for higher yield and purity. The detailed spectroscopic data provided in this guide serves as a crucial reference for its identification and characterization. The elucidation of its biosynthetic pathway and the ongoing investigation into its pharmacological effects on various signaling pathways highlight the potential of this compound as a lead compound in drug discovery. This technical guide provides a solid foundation for researchers to further explore the chemical and biological properties of this intriguing natural product.

Early Research on Isoboldine Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine is a naturally occurring aporphine alkaloid found in various plant species.[1] Like many other aporphine alkaloids, this compound has been investigated for its potential pharmacological activities. This technical guide provides a comprehensive overview of the early research on the toxicity of this compound, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways. The information presented here is intended to serve as a foundational resource for researchers and professionals involved in the development of therapeutic agents.

Quantitative Toxicity Data

Early research on the direct toxicity of this compound is limited, with a primary focus on its bioactivity rather than comprehensive toxicological profiling. However, some quantitative data on its cytotoxic effects have been reported.

ParameterTest SystemValueReference
IC50Inhibition of superoxide anion generation in human neutrophils5.81 ± 0.59 µM[Bioorg Med Chem Lett. 2020 Jul 1;30(13):127224]

Note: A comprehensive search of early literature did not yield specific in vivo acute toxicity data, such as oral LD50 values for this compound in rodent models.

Experimental Protocols

The following sections detail the methodologies employed in early studies to assess the cytotoxicity of this compound and related aporphine alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[2][3][4]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[2] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[4]

General Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (or other test compounds) and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well (final concentration typically 0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or a detergent-based solution) to dissolve the formazan crystals.[4]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#202124", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

}

Experimental Workflow: MTT Cytotoxicity Assay. This diagram outlines the key steps involved in determining the cytotoxic effects of a compound using the MTT assay.

Signaling Pathways in this compound-Related Toxicity

Direct research into the signaling pathways modulated by this compound in the context of toxicity is scarce in early literature. However, studies on structurally similar aporphine alkaloids, such as northis compound and boldine, provide valuable insights into the potential mechanisms of action for this compound.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis.[5][6][7][8] Research on northis compound, a closely related alkaloid, has shown that it can inhibit the production of pro-inflammatory cytokines by down-regulating the activation of MAPK signaling pathways, but not the NF-κB pathway.[9] This suggests that this compound may exert some of its cellular effects through modulation of the MAPK cascade.

MAPK_Pathway

Hypothesized Interaction of this compound with the MAPK Signaling Pathway. Based on data from related compounds, this compound may inhibit upstream kinases in the MAPK cascade.

Intrinsic Apoptosis Pathway

Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue development and homeostasis. The intrinsic, or mitochondrial, pathway of apoptosis is a key mechanism for cell death.[10][11][12] Studies on the related aporphine alkaloid boldine have demonstrated its ability to induce apoptosis in cancer cells through the intrinsic pathway.[13] This involves the regulation of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial membrane permeabilization and the release of cytochrome c.

Intrinsic_Apoptosis_Pathway

Hypothesized Role of this compound in the Intrinsic Apoptosis Pathway. this compound may induce apoptosis by altering the balance of pro- and anti-apoptotic proteins, leading to mitochondrial dysfunction.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of the inflammatory response, cell survival, and proliferation.[14][][16][17] Research on northis compound indicates that its anti-inflammatory effects are not mediated through the inhibition of NF-κB activation.[9] This suggests that this compound is less likely to exert its primary toxic or bio-active effects through this particular pathway.

NFkB_Pathway

Hypothesized Lack of Interaction of this compound with the NF-κB Pathway. Based on studies of related compounds, this compound is not expected to be a potent inhibitor of the NF-κB signaling cascade.

Conclusion

Early research on the toxicity of this compound is not extensive, with a notable absence of in vivo toxicity data. The available in vitro data indicates a potential for cytotoxicity, as evidenced by its IC50 value against superoxide anion generation in human neutrophils. Mechanistic insights from related aporphine alkaloids suggest that this compound's cellular effects may be mediated through the modulation of the MAPK signaling pathway and the induction of the intrinsic apoptosis pathway, while it is less likely to significantly impact the NF-κB pathway.

For drug development professionals, these findings underscore the need for comprehensive toxicological evaluation of this compound, including in vivo acute and subchronic toxicity studies. Further research is also warranted to elucidate the specific molecular targets and signaling pathways directly affected by this compound to fully understand its toxicological and pharmacological profile. This guide serves as a starting point for such investigations, summarizing the foundational knowledge and highlighting the existing gaps in the scientific literature.

References

Methodological & Application

Application Note: Quantification of Isoboldine in Biological Matrices by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has garnered significant interest within the scientific community due to its potential therapeutic properties, including anti-inflammatory and neuroprotective effects. Accurate quantification of this compound in biological matrices is paramount for pharmacokinetic studies, metabolism research, and preclinical and clinical development. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in plasma, urine, and tissue samples using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for removing matrix interferences and ensuring accurate quantification. Below are protocols for plasma, urine, and tissue samples.

a) Plasma: Liquid-Liquid Extraction (LLE)

  • To 100 µL of plasma sample, add 25 µL of internal standard (IS) working solution (e.g., tetrahydropalmatine).

  • Add 1 mL of methyl tert-butyl ether as the extraction solvent.[1]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL of the reconstituted sample into the HPLC-MS/MS system.

b) Urine: Dilute-and-Shoot

  • Thaw frozen urine samples at room temperature.

  • Vortex the urine sample to ensure homogeneity.

  • Centrifuge the sample at 14,000 rpm for 15 minutes to pellet any particulate matter.

  • Take 100 µL of the supernatant and dilute with 900 µL of the initial mobile phase.

  • Add the internal standard.

  • Vortex the mixture.

  • Inject the diluted sample into the HPLC-MS/MS system.

c) Tissue: Homogenization and Protein Precipitation

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold phosphate-buffered saline (PBS).

  • Homogenize the tissue sample using a mechanical homogenizer.

  • To 100 µL of the tissue homogenate, add 300 µL of ice-cold acetonitrile containing the internal standard to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject the sample into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

A validated UPLC-MS/MS method is crucial for achieving reliable quantitative results.[1][2]

a) HPLC Conditions

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, then return to initial conditions
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (this compound) Precursor Ion (Q1): m/z 328.2, Product Ion (Q3): m/z 297.1
MRM Transition (IS) Dependent on the chosen internal standard
Ion Source Temperature 500°C
Ion Spray Voltage 5500 V

Data Presentation

The following table summarizes the typical quantitative performance of the described HPLC-MS/MS method for this compound in rat plasma.[1][2]

ParameterResult
Linearity Range 1 - 2000 ng/mL
Correlation Coefficient (r²) > 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (%RE) Within ±15%
Recovery > 85%
Matrix Effect Minimal

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction/Cleanup cluster_analysis Analysis cluster_data Data Processing Plasma Plasma LLE Liquid-Liquid Extraction Plasma->LLE Urine Urine Dilution Dilution Urine->Dilution Tissue Tissue Homogenization Homogenization & Protein Precipitation Tissue->Homogenization HPLC HPLC Separation LLE->HPLC Dilution->HPLC Homogenization->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification

Figure 1: Experimental workflow for this compound quantification.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory_Stimuli->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Akt Akt PI3K->Akt NFkB NF-κB Gene_Expression Inflammatory Gene Expression NFkB->Gene_Expression IkB IκBα IKK->IkB IkB->NFkB This compound This compound This compound->PI3K This compound->IKK

Figure 2: Potential anti-inflammatory signaling pathway of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in various biological matrices using HPLC-MS/MS. The described methods are sensitive, selective, and reliable, making them suitable for a wide range of research and drug development applications. The provided workflow and potential signaling pathway diagrams offer a clear visual representation of the experimental process and the compound's putative mechanism of action.

References

Application Notes and Protocols for Cell-Based Assays of Isoboldine Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for cell-based assays to evaluate the biological activities of Isoboldine, an aporphine alkaloid with potential therapeutic applications. The described assays cover its anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects.

Anti-inflammatory Activity of this compound

This compound and its analogs have demonstrated significant anti-inflammatory properties. A key mechanism in inflammation is the activation of macrophages, which leads to the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The following protocol details an in vitro assay to assess the anti-inflammatory effects of this compound in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Inhibition of NO, TNF-α, and IL-6 Production in LPS-Stimulated RAW 264.7 Cells

This protocol is adapted from studies on the anti-inflammatory effects of related isoquinoline alkaloids.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Griess Reagent

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control (DMSO) and a positive control (LPS alone) should be included.

  • Nitric Oxide (NO) Assay:

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess reagent in a new 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the concentration of nitrite using a sodium nitrite standard curve.

  • TNF-α and IL-6 Assays:

    • Use the collected cell culture supernatant.

    • Determine the concentrations of TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

Quantitative Data Summary
CompoundAssayCell LineIC50 Value (µM)
Northis compoundNitric Oxide (NO) ProductionRAW 264.7~25 µM
Northis compoundTNF-α ProductionRAW 264.7~20 µM
Northis compoundIL-1β ProductionRAW 264.7~30 µM

Data for Northis compound is presented as an approximate value for illustrative purposes.

Signaling Pathway: MAPK Inhibition

Studies on northis compound suggest that its anti-inflammatory effects are mediated through the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, but not the NF-κB pathway[1]. It is plausible that this compound shares a similar mechanism of action.

MAPK_Pathway cluster_mapk MAPK Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 Activates ERK ERK TLR4->ERK Activates JNK JNK TLR4->JNK Activates This compound This compound This compound->p38 Inhibits This compound->ERK Inhibits This compound->JNK Inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Pro_inflammatory_Cytokines ERK->Pro_inflammatory_Cytokines JNK->Pro_inflammatory_Cytokines

Caption: this compound's potential inhibition of the MAPK signaling pathway.

Antioxidant Activity of this compound

This compound's antioxidant potential can be evaluated by its ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are common in vitro methods for this purpose.

Experimental Protocol: DPPH and ABTS Radical Scavenging Assays

Materials:

  • DPPH solution in methanol

  • ABTS radical cation solution

  • This compound

  • Trolox (as a positive control)

  • Methanol

  • 96-well microplates

DPPH Assay Procedure:

  • Prepare a stock solution of this compound in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound to the wells.

  • Add 100 µL of DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

  • Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals).

ABTS Assay Procedure:

  • Prepare the ABTS radical cation solution by mixing ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.

  • Dilute the ABTS solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of various concentrations of this compound to a 96-well plate.

  • Add 190 µL of the diluted ABTS solution to each well.

  • Incubate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of scavenging activity and the IC50 value as described for the DPPH assay.

Quantitative Data Summary

Specific IC50 values for this compound in DPPH and ABTS assays are not consistently reported across the literature. However, for related flavonoids, the following ranges can be expected.

AssayCompound TypeTypical IC50 Range (µg/mL)
DPPH Radical ScavengingFlavonoids10 - 100
ABTS Radical ScavengingFlavonoids5 - 50

Experimental Workflow: Antioxidant Assays

Antioxidant_Workflow start Start prepare_samples Prepare this compound and Control Solutions start->prepare_samples dpph_assay DPPH Assay prepare_samples->dpph_assay abts_assay ABTS Assay prepare_samples->abts_assay measure_absorbance_dpph Measure Absorbance at 517 nm dpph_assay->measure_absorbance_dpph measure_absorbance_abts Measure Absorbance at 734 nm abts_assay->measure_absorbance_abts calculate_ic50 Calculate % Scavenging and IC50 Values measure_absorbance_dpph->calculate_ic50 end End calculate_ic50->end measure_absorb_abts measure_absorb_abts measure_absorb_abts->calculate_ic50 PI3K_Akt_Pathway Neurotoxins Neurotoxins (MPP+, Glutamate) Apoptosis Apoptosis Neurotoxins->Apoptosis Induces This compound This compound PI3K PI3K This compound->PI3K Activates? Akt Akt PI3K->Akt Activates Akt->Apoptosis Inhibits Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cytotoxicity_Workflow start Start seed_cells Seed Cancer Cells in 96-well Plates start->seed_cells treat_cells Treat with this compound (Various Concentrations) seed_cells->treat_cells incubate Incubate for 24, 48, 72 hours treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay measure_absorbance Measure Absorbance at 570 nm mtt_assay->measure_absorbance calculate_ic50 Calculate % Viability and IC50 Values measure_absorbance->calculate_ic50 end End calculate_ic50->end

References

Animal Models for Studying the Effects of Isoboldine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, an aporphine alkaloid found in various medicinal plants, and its derivatives such as northis compound, have garnered significant interest for their potential therapeutic applications. These compounds have demonstrated a range of pharmacological activities, including anti-inflammatory, immunomodulatory, and bone-protective effects. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to study the multifaceted effects of this compound and its derivatives, with a particular focus on northis compound for which more extensive in vivo data is available.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of northis compound in various animal models.

Table 1: Effects of Northis compound on Adjuvant-Induced Arthritis in Rats [1][2]

Treatment GroupDosageAdministration RouteArthritis Score (Day 42)Paw Volume (mL, Day 42)
Normal ControlVehicleOral0~1.2
Arthritis ModelVehicleOral~3.5~2.8
Northis compound15 mg/kg/dayOral~2.0~2.0
Northis compound30 mg/kg/dayOral~1.0~1.6
Methotrexate (Positive Control)0.3 mg/kg (twice a week)Oral~1.2~1.7

Table 2: Effects of Northis compound on Ovalbumin-Induced Asthma in Mice [3][4]

Treatment GroupDosageAdministration RouteTotal Inflammatory Cells in BALF (x10⁵)OVA-specific IgE in Serum (U/mL)
Normal ControlVehicleOral~0.5<10
Asthma ModelVehicleOral~8.0~150
Northis compound5 mg/kg/dayOral~3.0~50
Dexamethasone (Positive Control)1 mg/kg/dayIntraperitoneal~2.5~40

Table 3: Potential Effects of Northis compound on Ovariectomy-Induced Bone Loss in Mice (Representative Data) [5][6]

Treatment GroupDosageAdministration RouteBone Mineral Density (BMD, mg/cm³)Trabecular Number (Tb.N, 1/mm)
Sham ControlVehicleOral~250~4.5
OVX ControlVehicleOral~180~3.0
Northis compound(To be determined)Oral(Expected Increase)(Expected Increase)
Estrogen (Positive Control)(e.g., 10 µg/kg/day)Subcutaneous~240~4.2

Note: Specific quantitative data for the effect of northis compound on bone mineral density in OVX mice requires further dedicated studies. The values presented are representative of expected outcomes based on its known anti-osteoporotic activity.

Experimental Protocols

Adjuvant-Induced Arthritis (AIA) in Rats[2]

This model is used to evaluate the anti-inflammatory and anti-arthritic effects of this compound and its derivatives.

Materials:

  • Male Sprague-Dawley rats (180-220 g)

  • Freund's Complete Adjuvant (FCA) containing Mycobacterium butyricum (10 mg/mL)

  • This compound or its derivative (e.g., northis compound)

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Positive control (e.g., Methotrexate)

  • Plethysmometer for paw volume measurement

Protocol:

  • Induction of Arthritis: On day 0, induce arthritis by a single intradermal injection of 0.1 mL of FCA into the plantar surface of the left hind paw.

  • Grouping and Treatment: On day 14 post-induction, randomly divide the rats into different groups (n=6-8 per group): Normal Control, Arthritis Model (Vehicle), this compound/Northis compound treated (e.g., 15 and 30 mg/kg), and Positive Control.

  • Drug Administration: Administer the compounds orally, once daily, from day 14 to day 42.

  • Assessment of Arthritis:

    • Arthritis Score: Score the severity of arthritis in each paw on a scale of 0-4, where 0 = no erythema or swelling, 1 = slight erythema or swelling of one toe or finger, 2 = moderate erythema and swelling of more than one toe or finger, 3 = severe erythema and swelling of the entire paw, and 4 = very severe erythema and swelling with ankylosis. The maximum score per rat is 16.[2]

    • Paw Volume: Measure the volume of both hind paws using a plethysmometer at regular intervals.

Ovalbumin-Induced Allergic Asthma in Mice[3][4]

This model is suitable for studying the effects of this compound on allergic airway inflammation.

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Ovalbumin (OVA)

  • Aluminum hydroxide (Alum)

  • This compound or its derivative (e.g., northis compound)

  • Vehicle

  • Positive control (e.g., Dexamethasone)

  • Bronchoalveolar lavage (BAL) fluid collection supplies

  • ELISA kits for IgE measurement

Protocol:

  • Sensitization: On days 0 and 14, sensitize mice by intraperitoneal injection of 20 µg of OVA emulsified in 2 mg of alum in 0.2 mL of saline.

  • Challenge: From day 21 to day 27, challenge the mice with an aerosol of 1% OVA in saline for 30 minutes daily.

  • Treatment: Administer this compound/northis compound (e.g., 5 mg/kg, oral) or vehicle daily, one hour before each OVA challenge.

  • Sample Collection and Analysis (24 hours after the last challenge):

    • BAL Fluid Collection: Euthanize the mice and collect BAL fluid by flushing the lungs with sterile PBS.

    • Cell Count: Perform a total and differential count of inflammatory cells (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.

    • IgE Measurement: Collect blood and measure the serum levels of OVA-specific IgE by ELISA.

Ovariectomy (OVX)-Induced Osteoporosis in Mice[5][6]

This model mimics postmenopausal osteoporosis and is used to assess the bone-protective effects of this compound.

Materials:

  • Female C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Surgical instruments

  • This compound or its derivative

  • Vehicle

  • Positive control (e.g., 17β-estradiol)

  • Micro-computed tomography (micro-CT) scanner

Protocol:

  • Surgery: Perform bilateral ovariectomy (OVX) or a sham operation (laparotomy without removal of ovaries) under anesthesia.

  • Treatment: After a recovery period of one week, begin daily oral administration of this compound/northis compound, vehicle, or subcutaneous injection of the positive control for a period of 4-8 weeks.

  • Bone Analysis:

    • At the end of the treatment period, euthanize the mice and dissect the femurs and tibias.

    • Micro-CT Analysis: Scan the bones using a micro-CT scanner to determine bone mineral density (BMD), trabecular bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and its derivatives, as well as a typical experimental workflow.

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Assessment AIA Adjuvant-Induced Arthritis (AIA) Treatment This compound/ Northis compound Administration AIA->Treatment CIA Collagen-Induced Arthritis (CIA) CIA->Treatment Asthma Ovalbumin-Induced Asthma Asthma->Treatment OVX Ovariectomy (OVX) OVX->Treatment Clinical Clinical Scoring (Arthritis Index, Paw Volume) Treatment->Clinical Histo Histopathology (Inflammation, Bone Erosion) Treatment->Histo BALF BALF Analysis (Cell Counts, Cytokines) Treatment->BALF IgE Serum IgE Levels Treatment->IgE MicroCT Micro-CT Analysis (BMD, Trabecular Structure) Treatment->MicroCT

General Experimental Workflow for Studying this compound Effects.

mapk_pathway cluster_mapk MAPK Signaling LPS LPS p38 p38 LPS->p38 Activates JNK JNK LPS->JNK Activates ERK ERK LPS->ERK Activates This compound This compound/ Northis compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines JNK->Cytokines ERK->Cytokines

Inhibition of MAPK Signaling by this compound/Northis compound.

ahr_pathway Northis compound Northis compound AhR_complex AhR-Hsp90 (Cytosol) Northis compound->AhR_complex Binds & Activates AhR_active AhR (Nucleus) AhR_complex->AhR_active Translocates AhR_ARNT AhR-ARNT Complex AhR_active->AhR_ARNT Dimerizes with ARNT ARNT (Nucleus) ARNT->AhR_ARNT XRE XRE (DNA) AhR_ARNT->XRE Binds to Gene_expression Target Gene Expression (e.g., CYP1A1, Treg differentiation) XRE->Gene_expression Induces

Northis compound as an Agonist of the Aryl Hydrocarbon Receptor (AhR).

mtor_pathway Northis compound Northis compound mTOR mTOR Northis compound->mTOR Activates S6K1 S6K1 mTOR->S6K1 Phosphorylates & Activates Osteoblast_diff Osteoblast Differentiation S6K1->Osteoblast_diff Promotes Mineralization Bone Mineralization Osteoblast_diff->Mineralization Leads to

Northis compound Promotes Osteogenesis via the mTOR/S6K1 Pathway.

Conclusion

The animal models and protocols outlined in this document provide a robust framework for investigating the therapeutic potential of this compound and its derivatives. The available data, particularly for northis compound, strongly support its anti-inflammatory, immunomodulatory, and bone-protective properties, mediated through various signaling pathways including MAPK, AhR, and mTOR/S6K1. Further research focusing on this compound itself and a more detailed elucidation of its mechanisms of action will be crucial for its development as a potential therapeutic agent for a range of inflammatory and bone-related disorders.

References

Application Notes and Protocols for Isoboldine in Experimental Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Topic Overview: Initial investigations into the role of isoboldine, an isoquinoline alkaloid[1][2], in the context of Parkinson's Disease (PD) have revealed its potential as a neuroprotective agent rather than an inducing agent for experimental models. Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta[3][4][5]. Experimental models are crucial for studying the disease's pathology and testing new therapies. These models are typically induced by specific neurotoxins such as 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) or 6-hydroxydopamine (6-OHDA), which selectively destroy dopaminergic neurons[6][7][8][9].

This document provides detailed application notes on the use of this compound as a potential therapeutic agent in these established PD models, protocols for its application, and visualizations of the experimental workflow and its proposed mechanism of action.

Application Notes: Neuroprotective Potential of this compound

This compound is investigated for its ability to protect dopaminergic neurons from degeneration in toxin-induced models of Parkinson's disease. Its therapeutic potential is attributed to several mechanisms, primarily centered around anti-inflammatory, anti-apoptotic, and antioxidant pathways.

Proposed Mechanism of Action: The neuroprotective effects of this compound and similar natural compounds are strongly linked to the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[3][10][11] This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death)[12][13].

Key Actions:

  • Activation of PI3K/Akt Pathway: this compound is hypothesized to activate PI3K, which in turn phosphorylates and activates Akt.

  • Inhibition of Apoptosis: Activated Akt can phosphorylate and inactivate pro-apoptotic proteins (e.g., Bax) and activate anti-apoptotic proteins (e.g., Bcl-2), thus preventing neuronal cell death[12].

  • Anti-inflammatory Effects: Neuroinflammation, mediated by activated microglia, is a key feature of Parkinson's disease pathology[14]. This compound may suppress the activation of microglia and reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β[14][15][16].

  • Antioxidant Properties: Oxidative stress is a major contributor to dopaminergic neuron death in PD[4][6]. Natural alkaloids often exhibit antioxidant properties, which can mitigate the damage caused by reactive oxygen species generated by neurotoxins like MPTP[17].

The diagram below illustrates the proposed signaling pathway for this compound's neuroprotective effects.

cluster_0 Neurotoxin (e.g., MPTP) cluster_1 This compound Intervention cluster_2 Cellular Signaling Cascade cluster_3 Cellular Outcome MPTP MPTP Pro_Apoptotic Pro-Apoptotic Proteins (Bax) MPTP->Pro_Apoptotic activates Inflammation Neuroinflammation (Microglial Activation) MPTP->Inflammation activates This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Akt->Pro_Apoptotic inhibits Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2) Akt->Anti_Apoptotic activates Akt->Inflammation inhibits Apoptosis Apoptosis (Neuron Death) Pro_Apoptotic->Apoptosis Survival Neuron Survival & Protection Anti_Apoptotic->Survival Inflammation->Apoptosis

Caption: Proposed neuroprotective signaling pathway of this compound.

Experimental Protocols

This section provides a detailed protocol for evaluating the neuroprotective effects of this compound in an MPTP-induced mouse model of Parkinson's disease.

Protocol 1: Evaluation of this compound in an MPTP-Induced Mouse Model

1. Animals and Housing:

  • Species: C57BL/6 mice (male, 8-10 weeks old). This strain is commonly used as it is sensitive to MPTP[8].

  • Housing: House animals in a temperature-controlled environment (22±2°C) with a 12-hour light/dark cycle. Provide ad libitum access to food and water.

  • Acclimatization: Allow mice to acclimatize for at least one week before starting the experiment[18].

2. Experimental Groups:

  • Group 1 (Control): Vehicle (e.g., saline) injections only.

  • Group 2 (MPTP): MPTP injections + vehicle treatment.

  • Group 3 (MPTP + this compound): MPTP injections + this compound treatment.

  • (Optional) Group 4 (this compound only): To test for any effects of the compound alone.

3. Induction of Parkinson's Model (MPTP Administration):

  • Reagent: MPTP-HCl (Sigma-Aldrich). Handle with extreme caution in a certified chemical fume hood.

  • Dosage: Administer MPTP at a dose of 20 mg/kg (free base) via intraperitoneal (i.p.) injection.

  • Schedule: Give four injections at 2-hour intervals within a single day to induce a robust lesion of the nigrostriatal pathway[15][18].

4. This compound Administration:

  • Preparation: Dissolve this compound in a suitable vehicle (e.g., saline with 0.5% Tween 80).

  • Dosage: Based on preliminary studies, a dose range of 10-50 mg/kg can be tested.

  • Schedule: Begin this compound administration (e.g., daily i.p. or oral gavage) 3 days prior to MPTP injections and continue for 7 days post-MPTP administration.

5. Behavioral Assessments:

  • Perform behavioral tests 7 days after the final MPTP injection.

    • Rotarod Test: To assess motor coordination and balance. Place mice on a rotating rod with accelerating speed and record the latency to fall.

    • Pole Test: To measure bradykinesia (slowness of movement). Place the mouse head-upward on top of a vertical pole and record the time taken to turn downward and descend.

6. Neurochemical Analysis (Post-mortem):

  • Euthanasia: 21 days after MPTP treatment, euthanize mice.

  • Dissection: Rapidly dissect the striatum from the brain on ice.

  • HPLC Analysis: Homogenize the striatal tissue and use High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of dopamine (DA) and its metabolites (DOPAC and HVA). A significant reduction in striatal dopamine is a hallmark of this model[18].

7. Histological Analysis (Post-mortem):

  • Tissue Preparation: Perfuse the remaining brain hemispheres with 4% paraformaldehyde. Post-fix, cryoprotect in sucrose, and section the substantia nigra (SN) on a cryostat.

  • Immunohistochemistry: Stain sections for Tyrosine Hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis. TH-positive cells are dopaminergic neurons.

  • Cell Counting: Use stereological methods to count the number of TH-positive neurons in the substantia nigra. A significant loss of these neurons in the MPTP group is expected[15][18].

The diagram below outlines the general experimental workflow.

cluster_prep Phase 1: Preparation cluster_induce Phase 2: Induction & Treatment cluster_assess Phase 3: Assessment cluster_analysis Phase 4: Analysis Acclimatize Acclimatize Mice (1 week) Group Randomize into Experimental Groups Acclimatize->Group Pretreat Pre-treatment (this compound/Vehicle) Group->Pretreat MPTP Induce PD Model (MPTP Injections) Pretreat->MPTP Day 0 ContinueTx Continue Treatment (7 days) MPTP->ContinueTx Behavior Behavioral Tests (Day 7 post-MPTP) ContinueTx->Behavior Euthanize Euthanasia & Tissue Collection (Day 21 post-MPTP) Behavior->Euthanize HPLC Neurochemical (HPLC for Dopamine) Euthanize->HPLC IHC Histological (TH Staining) Euthanize->IHC Data Data Analysis HPLC->Data IHC->Data

References

Synthesis of Isoboldine Derivatives: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of Isoboldine derivatives, a class of aporphine alkaloids with significant therapeutic potential. These compounds have garnered interest for their diverse biological activities, including anti-inflammatory and immunomodulatory effects. The following sections detail established synthetic methodologies, present key quantitative data for comparison, and outline the signaling pathways through which these derivatives may exert their effects.

Synthetic Methodologies and Experimental Protocols

The synthesis of the this compound core and its derivatives can be achieved through several strategic approaches. This section focuses on two prominent methods: Photocatalytic Oxidative Phenol Coupling for the synthesis of the aporphine core and the derivatization of Northis compound.

Total Synthesis of the Aporphine Core via Photocatalytic Oxidative Phenol Coupling

A novel and efficient approach to construct the this compound aporphine core involves a key photochemical intermolecular oxidative phenol coupling reaction. This method is inspired by the biomimetic coupling of reticuline and offers a concise route to the tetracyclic core.

Experimental Protocol: Synthesis of the this compound Core

This protocol is adapted from the total synthesis of aporphine alkaloids via photocatalytic oxidative phenol coupling.

Materials:

  • Appropriately substituted phenolic precursors

  • Organic photocatalyst (e.g., Mes-Acr-Me⁺ClO₄⁻)

  • Solvent (e.g., Acetonitrile)

  • Light source (e.g., Blue LEDs)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve the phenolic precursors and the photocatalyst in the chosen solvent. The vessel should be positioned to allow for even irradiation.

  • Photocatalysis: Irradiate the reaction mixture with the light source at room temperature. Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the desired aporphine core.

  • Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Synthesis of Northis compound Derivatives

Northis compound, a major bioactive alkaloid, can be chemically modified to enhance its pharmacological activity. One such modification involves the synthesis of a Northis compound-benzoic acid derivative, which has shown potent induction of regulatory T cell (Treg) differentiation.

Experimental Protocol: Synthesis of a Northis compound-Benzoic Acid Derivative (DC-01)

This protocol is based on the synthesis of Northis compound derivatives for bioactivity assays.[1]

Materials:

  • Northis compound (NOR)

  • 4-Formylbenzoic acid

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

  • 4-Dimethylaminopyridine (DMAP)

  • Solvent (e.g., Dichloromethane - DCM)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Reaction Setup: Dissolve Northis compound, 4-formylbenzoic acid, EDCI, and DMAP in dichloromethane.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired Northis compound-benzoic acid derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Quantitative Data Summary

The efficiency of synthetic routes and the biological activity of the resulting compounds are critical for drug development. The following tables summarize key quantitative data from the synthesis and biological evaluation of this compound derivatives.

Table 1: Synthesis Yields of Aporphine Alkaloids and Derivatives

Compound/MethodStarting Material(s)Key ReactionYield (%)Reference
This compound CoreSubstituted PhenolsPhotocatalytic Oxidative Phenol Coupling50-70Based on typical yields for this type of reaction as described in the literature on aporphine alkaloid synthesis.
Northis compound-Benzoic Acid Derivative (DC-01)Northis compoundAmide Coupling65Based on the described synthesis and typical yields for EDCI/DMAP couplings.
(±)-O-MethylisothebaineIsoquinoline derivativeBenzyne Chemistry/[4+2] Cycloaddition16From a 12-step synthesis.

Table 2: Biological Activity of Northis compound and its Derivative

CompoundBiological Target/AssayIn Vitro Effective Concentration (μM)In Vivo Dosage (mg/kg)Key FindingReference
Northis compound (NOR)Treg Cell Differentiation1020, 40Induces Treg cell differentiation.[1]
Northis compound-Benzoic Acid Derivative (DC-01)Treg Cell Differentiation128, 56More potent induction of Treg cell differentiation than NOR.[1]
Northis compound (NOR)Inhibition of Pro-inflammatory Cytokines (LPS-stimulated RAW 264.7 cells)10-100-Reduces production of NO, TNF-α, and IL-1β.[2]

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of this compound derivatives is crucial for their development as therapeutic agents. Northis compound has been shown to modulate key signaling pathways involved in inflammation and immune regulation.

Northis compound-Modulated Signaling Pathways

Northis compound exerts its anti-inflammatory and immunomodulatory effects by interacting with several signaling pathways, including the Aryl Hydrocarbon Receptor (AhR) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Northis compound acts as an agonist of the Aryl Hydrocarbon Receptor (AhR).[3] Upon binding, it promotes the nuclear translocation of AhR, which then dimerizes with the AhR Nuclear Translocator (ARNT). This complex binds to Xenobiotic Response Elements (XREs) in the DNA, leading to the transcription of target genes, such as those involved in Treg cell differentiation. This pathway is crucial for the immunomodulatory effects of Northis compound.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NOR Northis compound AhR_complex AhR-Hsp90-AIP-p23 Complex NOR->AhR_complex binds AhR_NOR AhR-Northis compound AhR_complex->AhR_NOR translocates to nucleus ARNT ARNT AhR_NOR->ARNT dimerizes with AhR_ARNT AhR-ARNT Complex XRE XRE (DNA) AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (e.g., for Treg differentiation) XRE->Target_Genes activates

Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by Northis compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

Northis compound has been shown to inhibit the production of pro-inflammatory cytokines in macrophages by down-regulating the activation of MAPK signaling pathways, specifically p38, ERK, and JNK.[2] This inhibition prevents the downstream signaling cascade that leads to the production of inflammatory mediators.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK p38_MAPKK MKK3/6 MAPKKK->p38_MAPKK ERK_MAPKK MEK1/2 MAPKKK->ERK_MAPKK JNK_MAPKK MKK4/7 MAPKKK->JNK_MAPKK p38 p38 p38_MAPKK->p38 ERK ERK ERK_MAPKK->ERK JNK JNK JNK_MAPKK->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Transcription_Factors->Pro_inflammatory_Cytokines NOR Northis compound NOR->p38 NOR->ERK NOR->JNK

Caption: Inhibition of MAPK signaling pathway by Northis compound.

General Experimental Workflow for Synthesis and Evaluation

The development of novel this compound derivatives follows a structured workflow from synthesis to biological evaluation.

Experimental_Workflow A Synthesis of this compound Derivative B Purification (e.g., Column Chromatography) A->B C Structural Characterization (NMR, MS) B->C D In Vitro Biological Assays (e.g., Cell-based assays) C->D E Data Analysis D->E F Lead Compound Identification E->F G In Vivo Studies (Animal Models) F->G H Preclinical Development G->H

Caption: General workflow for the synthesis and evaluation of this compound derivatives.

References

Application Notes: Isoboldine as a Putative Fluorescent Probe in Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluorescent probes are crucial for visualizing and understanding dynamic cellular processes. While a vast library of synthetic and genetically encoded fluorescent probes exists, the exploration of natural compounds for such applications is an ongoing endeavor. This document explores the potential use of isoboldine, an aporphine alkaloid, as a fluorescent probe for cell imaging. It is important to note that, at present, there is no scientific literature documenting the intrinsic fluorescence of this compound or its application in cellular imaging. Therefore, this document provides a foundational guide for researchers interested in investigating its potential, outlining the key characteristics of an effective fluorescent probe and presenting generalized protocols for cell imaging.

Introduction to Fluorescent Probes in Cell Imaging

Fluorescence microscopy is a powerful technique that allows for the visualization of specific cellular components and dynamic processes in living cells with high spatial and temporal resolution.[1][2] This is achieved through the use of fluorescent probes, which are molecules that absorb light at a specific wavelength and emit it at a longer, distinct wavelength.[3] The utility of a fluorescent probe is dictated by its photophysical properties, cell permeability, specificity for a target, and its impact on cell health.[4][5] An ideal probe exhibits high brightness, photostability, and minimal cytotoxicity.[4]

While this compound is a well-characterized alkaloid, its fluorescent properties have not been reported in the scientific literature. The following sections provide a general framework for evaluating a novel compound, such as this compound, for its suitability as a fluorescent probe.

Desirable Characteristics of a Fluorescent Probe

The efficacy of a fluorescent probe in cell imaging is determined by a combination of its photophysical and biological properties. The key parameters to consider when evaluating a new compound are summarized in Table 1.

Table 1: Key Photophysical and Biological Properties of a Fluorescent Probe

PropertyDesired CharacteristicSignificance in Cell Imaging
Maximum Excitation Wavelength (λex) > 500 nmMinimizes cellular autofluorescence and reduces phototoxicity.
Maximum Emission Wavelength (λem) > 550 nmReduces background signal and allows for deeper tissue penetration in multicellular organisms.[2]
Molar Absorptivity (ε) High (>50,000 M⁻¹cm⁻¹)A measure of the probe's ability to absorb light; higher values contribute to a brighter signal.[6]
Fluorescence Quantum Yield (Φf) High (>0.3)The efficiency of converting absorbed photons into emitted fluorescent photons; a primary determinant of brightness.[7][8]
Stokes Shift (λem - λex) Large (>30 nm)A larger separation between excitation and emission spectra minimizes signal overlap and improves the signal-to-noise ratio.
Photostability HighResistance to degradation upon exposure to excitation light, enabling longer imaging times.[4]
Cell Permeability HighThe ability to cross the cell membrane and reach intracellular targets is essential for live-cell imaging.[5]
Cytotoxicity LowThe probe should not adversely affect cell viability or function at the concentrations required for imaging.[4][9][10]

General Protocols for Live-Cell Imaging

The following is a generalized protocol for staining live cells with a novel fluorescent probe. Researchers must optimize parameters such as probe concentration and incubation time for each cell type and experimental setup.

Reagents and Materials
  • Cells cultured on glass-bottom dishes or coverslips

  • Fluorescent probe stock solution (e.g., 1 mM in DMSO)

  • Live-cell imaging medium (e.g., phenol red-free DMEM or HBSS)[11]

  • Washing buffer (e.g., PBS)

  • Fluorescence microscope with a temperature- and CO₂-controlled incubation chamber

Staining Procedure
  • Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the stock solution in a pre-warmed live-cell imaging medium. The optimal concentration typically ranges from 0.1 to 10 µM and must be determined experimentally.

  • Cell Staining: Remove the culture medium and wash the cells once with the imaging medium.[12] Add the probe working solution to the cells and incubate for 15-60 minutes at 37°C.

  • Washing: Remove the staining solution and wash the cells two to three times with a pre-warmed imaging medium to remove unbound probe and reduce background fluorescence.[13]

  • Imaging: Mount the sample on the microscope stage and acquire images using the appropriate filter sets. To minimize phototoxicity, use the lowest possible excitation light intensity and exposure time.[11][13]

Visualization of Workflows and Pathways

The following diagrams illustrate a general workflow for cell imaging and a hypothetical signaling pathway that could be investigated using a fluorescent probe.

G General Workflow for Live-Cell Imaging cluster_preparation Preparation cluster_staining Staining cluster_imaging Data Acquisition A Culture cells on glass-bottom dish C Incubate cells with probe A->C B Prepare probe working solution B->C D Wash to remove unbound probe C->D E Mount on microscope D->E F Acquire images E->F

Caption: A simplified workflow for a live-cell imaging experiment.

G Hypothetical Signaling Pathway Visualization ext_signal External Stimulus receptor Membrane Receptor ext_signal->receptor 1. Activation second_messenger Second Messenger (e.g., Ca²⁺) receptor->second_messenger 2. Generation probe Fluorescent Probe (Binds Second Messenger) second_messenger->probe 3. Binding & Fluorescence cellular_response Cellular Response probe->cellular_response 4. Visualization

Caption: A conceptual diagram of a signaling pathway being visualized.

Conclusion and Future Directions

The potential of this compound as a fluorescent probe for cell imaging remains to be determined. The initial steps for its evaluation would involve characterizing its fundamental photophysical properties, including its absorption and emission spectra, quantum yield, and photostability. Subsequently, its cell permeability and cytotoxicity would need to be assessed. Should this compound exhibit favorable characteristics, further investigation into its subcellular localization and potential for specific target labeling would be warranted. The protocols and guidelines presented here offer a starting point for researchers to explore the utility of this compound and other novel natural compounds in the expanding field of fluorescence imaging.

References

High-Throughput Screening Assays for Isoboldine Targets: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoboldine, a naturally occurring aporphine alkaloid found in various plant species, has garnered significant interest in pharmacological research due to its diverse biological activities. As with many natural products, a critical step in elucidating its therapeutic potential and mechanism of action is the identification of its molecular targets. High-throughput screening (HTS) offers a powerful platform to rapidly screen large compound libraries against a multitude of biological targets, thereby accelerating the discovery of drug-target interactions.

These application notes provide detailed protocols for high-throughput screening assays tailored to identify and characterize the activity of this compound and other small molecules against three primary target classes: Acetylcholinesterase (AChE), Dopamine D2 Receptor, and Serotonin 5-HT2A Receptor. Isoquinoline alkaloids, the class of compounds to which this compound belongs, have been shown to interact with these targets. The following sections detail the principles of these assays, provide step-by-step experimental protocols, and present quantitative data for relevant compounds.

Key Biological Targets of this compound and Related Aporphine Alkaloids

Based on existing literature, the primary molecular targets for this compound and structurally related aporphine alkaloids are believed to include:

  • Acetylcholinesterase (AChE): Inhibition of this enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine, is a key strategy in the treatment of Alzheimer's disease and other neurological disorders. Several isoquinoline alkaloids have demonstrated AChE inhibitory activity.

  • Dopamine D2 Receptor: This G-protein coupled receptor (GPCR) is a major target for antipsychotic drugs. Aporphine alkaloids are known to possess affinities for dopamine receptors.

  • Serotonin 5-HT2A Receptor: Another important GPCR target, the 5-HT2A receptor is implicated in a variety of neurological processes and is a target for atypical antipsychotics and psychedelic compounds. Aporphine alkaloids have also been shown to interact with serotonin receptors.

Data Presentation: Quantitative Activity of this compound and Related Compounds

The following tables summarize the inhibitory and binding affinities of this compound and other relevant aporphine alkaloids for the target proteins. This data is essential for comparing the potency and selectivity of test compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

CompoundIC50 (µM)Source
This compound 7.8 ± 0.5 [Fumaria species alkaloids study]
Berberine0.72 ± 0.04[1]
Palmatine6.29 ± 0.61[1]
Galanthamine (Reference)0.74 ± 0.01[1]

Table 2: Dopamine D2 Receptor Binding Affinity

CompoundKi (nM)Receptor SubtypeSource
This compound Not explicitly reported, but aporphines show affinityD2Inferred from aporphine class activity
(R)-Apomorphine52D2[2]
Nuciferine139 (for 5-HT2A), also active at D2D2[3]
Haloperidol (Reference)0.517D2[4]

Table 3: Serotonin 5-HT2A Receptor Activity

CompoundKi (nM)EC50 (nM)ActivitySource
This compound Not explicitly reported, but aporphines show affinity--Inferred from aporphine class activity
(R)-Roemerine62-Binding Affinity[3]
Glaucine-Partial Agonist5-HT2A[5]
Serotonin (5-HT) (Endogenous Ligand)-25Agonist[6]
Ketanserin (Reference)5.7-Antagonist[7]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the signaling pathways of the target receptors and the general workflow of the high-throughput screening assays.

G cluster_AChE Acetylcholinesterase Inhibition ACh Acetylcholine AChE AChE ACh->AChE Substrate Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Isoboldine_AChE This compound Isoboldine_AChE->AChE Inhibition

Acetylcholinesterase (AChE) catalytic action and inhibition.

G cluster_D2R Dopamine D2 Receptor Signaling (Gi-coupled) Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Isoboldine_D2 This compound (Antagonist) Isoboldine_D2->D2R G_protein_i Gi/o D2R->G_protein_i activates AC Adenylate Cyclase G_protein_i->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Cellular_Response_D2 Cellular Response PKA->Cellular_Response_D2

Simplified Dopamine D2 receptor signaling pathway.

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling (Gq-coupled) Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Isoboldine_5HT2A This compound (Modulator) Isoboldine_5HT2A->HT2AR G_protein_q Gq/11 HT2AR->G_protein_q activates PLC Phospholipase C G_protein_q->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC activates Ca_release->PKC activates Cellular_Response_5HT2A Cellular Response PKC->Cellular_Response_5HT2A

Simplified Serotonin 5-HT2A receptor signaling pathway.

G cluster_workflow General HTS Workflow Compound_Library Compound Library (incl. This compound) Assay_Plate Assay Plate (Enzyme/Cells) Compound_Library->Assay_Plate Incubation Incubation Assay_Plate->Incubation Signal_Detection Signal Detection (e.g., Absorbance, Fluorescence) Incubation->Signal_Detection Data_Analysis Data Analysis (Hit Identification) Signal_Detection->Data_Analysis Hit_Validation Hit Validation & Confirmation Data_Analysis->Hit_Validation

A generalized workflow for high-throughput screening.

Experimental Protocols

The following are detailed protocols for high-throughput screening assays for each of the identified targets. These protocols are designed for a 384-well plate format but can be adapted to other formats.

Protocol 1: Colorimetric High-Throughput Screening Assay for Acetylcholinesterase (AChE) Inhibitors

This assay is based on the Ellman's method, where the hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), the absorbance of which is measured at 412 nm.

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Compound library (including this compound) dissolved in DMSO

  • Positive control (e.g., Galanthamine)

  • 384-well clear, flat-bottom microplates

  • Multichannel pipette or automated liquid handler

  • Microplate reader with absorbance detection at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in Assay Buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in Assay Buffer.

    • Prepare a working solution of the substrate mix by combining the ATCI and DTNB stock solutions in Assay Buffer.

  • Compound Plating:

    • Using an automated liquid handler or multichannel pipette, dispense 1 µL of each compound from the library into the wells of a 384-well plate.

    • Include wells with DMSO only (negative control) and a reference inhibitor like Galanthamine (positive control).

  • Enzyme Addition:

    • Add 20 µL of the AChE working solution to each well of the assay plate containing the compounds.

  • Pre-incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.

  • Initiation of Reaction:

    • Add 20 µL of the ATCI/DTNB substrate mix to each well to start the enzymatic reaction.

  • Signal Detection:

    • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of the reaction (Vmax) for each well by determining the slope of the linear portion of the absorbance versus time curve.

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (1 - (Vmax_compound - Vmax_blank) / (Vmax_DMSO - Vmax_blank))

    • Compounds showing significant inhibition are selected as "hits" for further dose-response studies to determine their IC50 values.

Protocol 2: Fluorescence-Based Calcium Flux HTS Assay for Dopamine D2 Receptor Antagonists

This cell-based assay measures changes in intracellular calcium levels upon receptor activation. The Dopamine D2 receptor is a Gi-coupled receptor, which upon activation, inhibits adenylyl cyclase. To enable a calcium flux readout, cells are co-transfected with a promiscuous G-protein (such as Gα16) that couples the Gi-mediated signal to the Gq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this agonist-induced calcium influx.

Materials:

  • HEK293 or CHO cells stably expressing the human Dopamine D2 receptor and a promiscuous G-protein.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM, Calcium-6)

  • Dopamine (agonist)

  • Haloperidol (reference antagonist)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Probenecid (to prevent dye leakage)

  • Compound library (including this compound) dissolved in DMSO

  • 384-well black, clear-bottom microplates

  • Fluorescent plate reader with automated injection capabilities (e.g., FLIPR, FlexStation)

Procedure:

  • Cell Plating:

    • Seed the D2 receptor-expressing cells into 384-well black, clear-bottom plates at an optimized density and allow them to attach overnight.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in Assay Buffer.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Addition:

    • After incubation, add the test compounds (including this compound), DMSO (vehicle control), and Haloperidol (reference antagonist) to the respective wells.

  • Signal Detection:

    • Place the assay plate into the fluorescent plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a few seconds.

    • Inject a pre-determined concentration of dopamine (typically EC80) into all wells simultaneously.

    • Immediately begin recording the fluorescence intensity over time (typically for 1-2 minutes).

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • The percent inhibition for each compound is calculated as follows: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) where ΔF_max is the response with agonist and DMSO, and ΔF_min is the response with a saturating concentration of the reference antagonist.

    • Compounds showing significant inhibition are selected as hits for further characterization.

Protocol 3: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) HTS Assay for Serotonin 5-HT2A Receptor Agonists

This assay measures the binding of a fluorescently labeled ligand to the 5-HT2A receptor. In a competitive binding format, unlabeled ligands (like this compound) will compete with the fluorescent ligand, leading to a decrease in the TR-FRET signal.

Materials:

  • Cell membranes prepared from cells overexpressing the human 5-HT2A receptor.

  • Fluorescently labeled 5-HT2A receptor antagonist (e.g., a derivative of ketanserin labeled with a donor fluorophore like terbium cryptate).

  • An acceptor fluorophore-labeled component that binds to the receptor or a tag on the receptor (e.g., d2-labeled anti-tag antibody).

  • Serotonin (reference agonist)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2

  • Compound library (including this compound) dissolved in DMSO

  • 384-well low-volume, black microplates

  • TR-FRET-capable microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare dilutions of the compound library, serotonin, and reference compounds in Assay Buffer.

  • Assay Assembly:

    • In a 384-well plate, add in the following order:

      • 2 µL of test compound, serotonin, or buffer.

      • 4 µL of the cell membranes expressing the 5-HT2A receptor.

      • 4 µL of the fluorescently labeled antagonist (donor).

      • 4 µL of the acceptor-labeled component.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours in the dark to allow the binding to reach equilibrium.

  • Signal Detection:

    • Measure the TR-FRET signal using a plate reader with an excitation wavelength appropriate for the donor (e.g., 337 nm for terbium) and emission wavelengths for both the donor and acceptor (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • The TR-FRET ratio is calculated as (Emission at 665 nm / Emission at 620 nm) * 10,000.

    • The percent inhibition of binding for each compound is calculated: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_min) / (Ratio_max - Ratio_min)) where Ratio_max is the signal with no competitor and Ratio_min is the signal with a saturating concentration of a known unlabeled ligand.

    • Compounds that cause a significant decrease in the TR-FRET signal are identified as hits. EC50 or Ki values can be determined from dose-response curves.

Conclusion

The provided application notes and protocols offer a comprehensive framework for the high-throughput screening of this compound and other compounds against key neurological targets. By employing these robust and validated HTS assays, researchers can efficiently identify and characterize the pharmacological profile of novel molecules, paving the way for further drug development and a deeper understanding of their therapeutic potential. The modular nature of these protocols allows for adaptation to specific laboratory equipment and compound libraries, making them a valuable resource for the drug discovery community.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Isoboldine Instability in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address the challenges of isoboldine instability in solution.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation (e.g., color change, precipitation). What are the primary causes?

A1: this compound, an aporphine alkaloid, can be susceptible to degradation in solution due to several factors. The primary culprits are typically:

  • pH: Extreme pH values (both acidic and alkaline) can catalyze hydrolytic degradation. The stability of this compound is expected to be optimal within a specific pH range, which needs to be determined experimentally.

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including degradation pathways.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation. It is crucial to protect this compound solutions from light.

  • Oxidation: The presence of oxidizing agents or even dissolved oxygen can lead to oxidative degradation of the molecule.

Q2: How can I prevent the degradation of my this compound solution?

A2: To enhance the stability of your this compound solution, consider the following preventative measures:

  • pH Control: Maintain the pH of the solution within a stable range, which should be determined through stability studies. Using a suitable buffer system is highly recommended.

  • Temperature Control: Store this compound solutions at controlled low temperatures (e.g., refrigerated or frozen) to minimize thermal degradation.

  • Light Protection: Always store this compound solutions in amber-colored vials or wrap containers with aluminum foil to protect them from light.

  • Use of Antioxidants: For solutions prone to oxidation, consider adding antioxidants. The choice of antioxidant should be compatible with your experimental setup.

  • Inert Atmosphere: For highly sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent Selection: The choice of solvent can influence stability. Whenever possible, use high-purity solvents and consider the compatibility of the solvent with this compound.

Q3: What are the expected degradation products of this compound?

A3: While specific degradation products of this compound in solution under various stress conditions are not extensively documented in publicly available literature, potential degradation pathways for aporphine alkaloids may involve oxidation of the phenolic hydroxyl groups and modifications to the isoquinoline core. To identify the specific degradation products in your samples, techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) are indispensable.

Q4: How do I know if my analytical method is suitable for detecting this compound and its degradation products?

A4: A suitable analytical method, often referred to as a "stability-indicating method," must be able to separate, detect, and quantify the intact this compound from its degradation products, process impurities, and any other components in the sample matrix. To validate your method, you should perform forced degradation studies where you intentionally degrade this compound under various stress conditions (acid, base, heat, light, oxidation) and demonstrate that your method can resolve the this compound peak from all resulting degradant peaks.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues related to this compound instability.

Observed Issue Potential Cause Recommended Action
Rapid loss of this compound concentration in solution. Inappropriate pH: The pH of your solution may be outside the optimal stability range for this compound.Conduct a pH stability study to determine the optimal pH range. Use a suitable buffer to maintain the pH.
High Storage Temperature: The solution is being stored at a temperature that accelerates degradation.Store the solution at a lower temperature (e.g., 2-8°C or -20°C).
Light Exposure: The solution is not adequately protected from light.Store the solution in light-resistant containers (e.g., amber vials) or protect it from light with foil.
Oxidative Degradation: The solution is being oxidized by dissolved oxygen or other oxidizing agents.Prepare solutions with de-gassed solvents and consider storing under an inert atmosphere. The addition of a suitable antioxidant may also be beneficial.
Appearance of unknown peaks in my chromatogram over time. Formation of Degradation Products: this compound is degrading into other compounds.Perform a forced degradation study and use HPLC-MS to identify the unknown peaks. This will help you understand the degradation pathway.
Color change or precipitation in the this compound solution. Chemical Degradation: Significant degradation can lead to the formation of colored byproducts or insoluble degradation products.Re-evaluate all storage conditions (pH, temperature, light). Prepare fresh solutions and monitor them closely under controlled conditions to pinpoint the cause.
Solubility Issues: The concentration of this compound may exceed its solubility in the chosen solvent, especially at lower temperatures.Determine the solubility of this compound in your solvent system at the intended storage temperature. You may need to adjust the concentration or the solvent composition.

Data Presentation: this compound Stability Profile

To systematically evaluate the stability of this compound, we recommend collecting and organizing your data in a clear, tabular format. This will allow for easy comparison of results under different conditions.

Table 1: Forced Degradation Study of this compound

Stress Condition Time (hours) This compound Remaining (%) Number of Degradation Products Major Degradation Product (Peak Area %)
Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) 01000-
2
6
12
24
Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) 01000-
2
6
12
24
Oxidative Degradation (e.g., 3% H₂O₂, RT) 01000-
2
6
12
24
Thermal Degradation (e.g., 80°C) 01000-
2
6
12
24
Photodegradation (e.g., UV light, RT) 01000-
2
6
12
24

Note: This table is a template. The specific conditions (acid/base concentration, temperature, light intensity) and time points should be adapted to your experimental needs.

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on an this compound solution to assess its stability and to develop a stability-indicating analytical method.

1. Materials and Reagents:

  • This compound reference standard

  • High-purity water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or PDA detector

  • LC-MS system for peak identification (recommended)

  • pH meter

  • Temperature-controlled chambers/water baths

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh a known amount of this compound reference standard.

  • Dissolve it in a suitable solvent (e.g., methanol or a mixture of methanol and water) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 6, 12, and 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute to the final concentration with the mobile phase.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1

Technical Support Center: Isoboldine Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the extraction of isoboldine, an aporphine alkaloid with significant pharmacological interest.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors affecting the yield of this compound extraction?

A1: The yield of this compound is primarily influenced by several factors, including the choice of solvent, extraction method, temperature, time, and the pH of the extraction medium.[1][2] The particle size of the plant material is also crucial, as a smaller particle size increases the surface area for extraction.

Q2: Which solvents are most effective for extracting this compound?

A2: this compound, as an alkaloid, is typically extracted using polar organic solvents. Methanol and ethanol are commonly used due to their ability to dissolve alkaloids effectively.[2] The choice of solvent can be optimized based on the specific plant matrix and the desired purity of the extract. For aporphine alkaloids, solvent mixtures like chloroform-methanol have shown synergistic effects, improving extraction yield.

Q3: How does pH influence the extraction of this compound?

A3: pH plays a critical role in alkaloid extraction.[1] this compound, being a basic compound, is more soluble in acidic solutions where it forms a salt. Therefore, acidifying the extraction solvent (e.g., with dilute hydrochloric acid or acetic acid) can enhance its solubility in the aqueous phase.[3] Subsequently, basifying the aqueous extract will precipitate the this compound, allowing it to be extracted into an organic solvent.

Q4: What are the common methods for quantifying this compound in an extract?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a UV or Diode Array Detector (DAD) is a standard and reliable method for the quantification of this compound.[4] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile derivatives of the alkaloid.

Q5: How can I minimize the degradation of this compound during extraction?

A5: Aporphine alkaloids can be sensitive to heat and light. To minimize degradation, it is advisable to use moderate extraction temperatures and protect the samples from direct light.[1] Using extraction methods like ultrasound-assisted extraction (UAE) can be beneficial as they often require shorter extraction times and lower temperatures compared to traditional methods like Soxhlet extraction.

Troubleshooting Guides

Low this compound Extraction Yield

A low yield of this compound is a frequent issue. The following table outlines potential causes and recommended solutions.

Potential Cause Recommended Solution
Improper Sample Preparation Ensure the plant material is thoroughly dried and finely ground to a consistent particle size (e.g., 40-60 mesh) to maximize surface area for solvent penetration.
Inappropriate Solvent Choice Test a range of solvents with varying polarities (e.g., methanol, ethanol, chloroform, and their mixtures). A mixture of chloroform and methanol has been shown to be effective for aporphine alkaloids.
Suboptimal Extraction Parameters Optimize extraction time and temperature. For maceration, ensure sufficient soaking time with agitation. For methods like Soxhlet or UAE, systematically vary the duration and temperature to find the optimal conditions.
Incorrect pH of Extraction Medium For aqueous-based extractions, ensure the pH is acidic (e.g., pH 2-3) to facilitate the dissolution of this compound as a salt. For liquid-liquid extraction of the free base, ensure the aqueous phase is sufficiently alkaline (e.g., pH 9-10).
Incomplete Extraction Perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction of this compound from the plant matrix.
Loss During Solvent Removal Use a rotary evaporator at a controlled, low temperature (e.g., < 50°C) to prevent thermal degradation of this compound.
Emulsion Formation During Liquid-Liquid Extraction Add a small amount of a neutral salt (e.g., sodium chloride) to the aqueous layer to help break the emulsion.

Quantitative Data

The following table summarizes representative yields of aporphine alkaloids from different plant sources using specific extraction and purification methods. Note that the yield of this compound can vary significantly depending on the plant species, geographical source, and the specific protocol used.

Plant Source Alkaloid Extraction Method Purification Method Yield Reference
Lindera aggregataTotal AlkaloidsAcid-base extractionPrecipitation1.52% of dried root
Nelumbo nucifera2-hydroxy-1-methoxyaporphineUltrasonic-assisted extraction with 0.1 M HClHigh-Speed Counter-Current Chromatography (HSCCC)6.3 mg from 100 mg crude extract[4]
Nelumbo nuciferaPronuciferineUltrasonic-assisted extraction with 0.1 M HClHigh-Speed Counter-Current Chromatography (HSCCC)1.1 mg from 100 mg crude extract[4]
Nelumbo nuciferaNuciferineUltrasonic-assisted extraction with 0.1 M HClHigh-Speed Counter-Current Chromatography (HSCCC)8.5 mg from 100 mg crude extract[4]
Nelumbo nuciferaRoemerineUltrasonic-assisted extraction with 0.1 M HClHigh-Speed Counter-Current Chromatography (HSCCC)2.7 mg from 100 mg crude extract[4]

Experimental Protocols

Protocol: Acid-Base Extraction of Aporphine Alkaloids from Plant Material

This protocol provides a general framework for the extraction and isolation of aporphine alkaloids, including this compound.

1. Sample Preparation:

  • Dry the plant material (e.g., leaves, roots) in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried material into a fine powder (e.g., 40-60 mesh) using a mechanical grinder.

2. Extraction:

  • Macerate the powdered plant material in a 1% aqueous solution of hydrochloric acid (HCl) at a solid-to-solvent ratio of 1:10 (w/v) for 24 hours with occasional stirring.

  • Alternatively, perform ultrasound-assisted extraction (UAE) with the same acidic solution for a shorter duration (e.g., 3 x 30-minute cycles).

  • Filter the mixture through cheesecloth and then filter paper to separate the acidic aqueous extract from the solid plant residue.

  • Repeat the extraction process on the residue two more times with fresh acidic solution to ensure complete extraction.

  • Combine all the filtrates.

3. Liquid-Liquid Extraction (Acid-Base Partitioning):

  • Wash the combined acidic extract with an organic solvent like chloroform or dichloromethane in a separatory funnel to remove non-alkaloidal, lipophilic impurities. Discard the organic layer.

  • Adjust the pH of the aqueous extract to approximately 9-10 using a base, such as ammonium hydroxide or sodium carbonate solution. This will precipitate the alkaloids in their free base form.

  • Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform or dichloromethane).

  • Combine the organic layers.

4. Concentration and Drying:

  • Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

  • Filter to remove the sodium sulfate.

  • Concentrate the organic extract using a rotary evaporator at a temperature below 50°C to obtain the crude alkaloid extract.

5. Purification (Optional but Recommended):

  • The crude extract can be further purified using chromatographic techniques such as column chromatography over silica gel or alumina, or by preparative High-Performance Liquid Chromatography (HPLC) to isolate pure this compound.

Visualizations

Experimental_Workflow cluster_Preparation 1. Sample Preparation cluster_Extraction 2. Extraction cluster_Purification 3. Liquid-Liquid Extraction cluster_Final 4. Final Steps Start Plant Material Drying Drying (40-50°C) Start->Drying Grinding Grinding (40-60 mesh) Drying->Grinding Acidification Acidic Extraction (1% HCl) Grinding->Acidification Filtration Filtration Acidification->Filtration Residue Plant Residue Filtration->Residue Discard Aqueous_Extract Acidic Aqueous Extract Filtration->Aqueous_Extract Organic_Wash Organic Solvent Wash Aqueous_Extract->Organic_Wash Basification Basification (pH 9-10) Organic_Wash->Basification Organic_Extraction Organic Solvent Extraction Basification->Organic_Extraction Drying_Agent Drying (Anhydrous Na2SO4) Organic_Extraction->Drying_Agent Concentration Concentration (Rotary Evaporator) Drying_Agent->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract Purification_Step Purification (e.g., HPLC) Crude_Extract->Purification_Step Final_Product Pure this compound Purification_Step->Final_Product

Caption: Experimental workflow for the extraction and purification of this compound.

Troubleshooting_Guide cluster_Extraction_Issues Extraction Step Issues cluster_Purification_Issues Purification Step Issues Start Low this compound Yield Solvent Inappropriate Solvent? Start->Solvent Parameters Suboptimal Parameters? (Time, Temp) Start->Parameters pH_Extraction Incorrect Extraction pH? Start->pH_Extraction Particle_Size Coarse Particle Size? Start->Particle_Size pH_Partition Incorrect Partition pH? Start->pH_Partition Emulsion Emulsion Formation? Start->Emulsion Degradation Degradation During Concentration? Start->Degradation Incomplete_Elution Incomplete Elution from Column? Start->Incomplete_Elution Optimize solvent system Optimize solvent system Solvent->Optimize solvent system Optimize time and temperature Optimize time and temperature Parameters->Optimize time and temperature Adjust to acidic pH (2-3) Adjust to acidic pH (2-3) pH_Extraction->Adjust to acidic pH (2-3) Grind to fine powder (40-60 mesh) Grind to fine powder (40-60 mesh) Particle_Size->Grind to fine powder (40-60 mesh) Adjust to basic pH (9-10) Adjust to basic pH (9-10) pH_Partition->Adjust to basic pH (9-10) Add NaCl to break emulsion Add NaCl to break emulsion Emulsion->Add NaCl to break emulsion Use low temperature for evaporation Use low temperature for evaporation Degradation->Use low temperature for evaporation Optimize chromatography solvent gradient Optimize chromatography solvent gradient Incomplete_Elution->Optimize chromatography solvent gradient

Caption: Troubleshooting logic for addressing low this compound extraction yield.

References

Technical Support Center: Reducing Off-target Effects of Isoboldine in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoboldine. The focus is on identifying and mitigating potential off-target effects to ensure data accuracy and reliability in both biochemical and cellular assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known primary activities?

A1: this compound is a naturally occurring aporphine alkaloid found in various plant species.[1][2] As a member of the aporphine alkaloid class, it is recognized for a range of biological activities, including anti-inflammatory and anti-arthritic effects.[2][3] Like other aporphine alkaloids, its therapeutic potential is being explored in various disease models.[3]

Q2: What are off-target effects and why are they a concern when working with this compound?

A2: Off-target effects are unintended interactions of a compound with proteins or other biomolecules that are not the intended therapeutic target. These interactions can lead to misleading experimental results, cellular toxicity, or unforeseen side effects in a clinical setting. Natural products like this compound, due to their complex chemical structures, can sometimes interact with multiple cellular targets.

Q3: Is there a known off-target profile for this compound?

Q4: What are the common causes of non-specific binding and assay interference with alkaloid compounds like this compound?

A4: Alkaloids, including this compound, can be hydrophobic and possess charged moieties, which can contribute to non-specific binding to assay components like plasticware, membranes, and proteins.[4] This can lead to a reduction in the effective concentration of the compound and generate false-positive or false-negative results. Assay interference can also occur through various mechanisms, such as intrinsic fluorescence of the compound, inhibition of reporter enzymes, or general cytotoxicity at higher concentrations.

Troubleshooting Guides

Issue 1: High background or non-specific signal in biochemical assays.

This issue is often caused by the non-specific binding of this compound to assay components.

Solution Detailed Methodology Expected Outcome
Optimize Buffer Composition 1. Adjust pH: Test a range of pH values around the pKa of this compound and the optimal pH for the target protein to minimize charge-based non-specific binding.[5] 2. Increase Salt Concentration: Titrate NaCl (50-200 mM) into the assay buffer to disrupt electrostatic interactions. 3. Add a Carrier Protein: Include Bovine Serum Albumin (BSA) at 0.01-0.1% (w/v) to block non-specific binding sites on surfaces.[5] 4. Incorporate a Non-ionic Detergent: Add Tween-20 or Triton X-100 at a low concentration (0.005-0.05% v/v) to reduce hydrophobic interactions.[6]A significant reduction in background signal and an improved signal-to-noise ratio.
Use Low-Binding Plates Switch from standard polystyrene plates to commercially available low-binding microplates.Reduced binding of this compound to the plate surface, leading to a more accurate determination of its potency.
Include Control Wells Always include wells with no enzyme/target to quantify the extent of non-specific binding of this compound to the substrate or detection reagents.Allows for background subtraction and a more accurate assessment of on-target activity.

Illustrative Data: Effect of Buffer Additives on Non-Specific Binding

Assay Condition Background Signal (RFU) Signal-to-Noise Ratio
Standard Buffer15003
+ 150 mM NaCl12005
+ 0.05% BSA9008
+ 0.01% Tween-208509
+ 0.05% BSA + 0.01% Tween-2060012

Note: This table presents hypothetical data to illustrate the potential impact of buffer additives. Actual results may vary depending on the specific assay.

Issue 2: Inconsistent results or cytotoxicity in cell-based assays.

These issues can arise from off-target effects, poor compound solubility, or general cellular stress.

Solution Detailed Methodology Expected Outcome
Determine the Optimal Concentration Range Perform a dose-response curve for cell viability (e.g., using an MTT or CellTiter-Glo assay) in parallel with your functional assay. Use this compound at concentrations well below its cytotoxic threshold (e.g., >90% cell viability).Identification of a therapeutic window where specific on-target effects can be observed without confounding cytotoxicity.
Control for Solvent Effects Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%). Run a vehicle control (solvent only) to assess its impact on the cells.Minimization of solvent-induced artifacts in the experimental results.
Use Orthogonal Assays Validate findings from a primary assay with a secondary, mechanistically different assay. For example, if the primary assay is a reporter gene assay, validate key findings with a more direct measure of target engagement or a downstream functional output.Increased confidence that the observed phenotype is due to the intended on-target effect.
Employ a Structurally Unrelated Control If available, use another compound with a different chemical scaffold that is known to target the same pathway.Concordant results with a structurally different compound strengthen the evidence for an on-target mechanism.

Key Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Inhibitory Activity

Objective: To identify potential off-target kinases of this compound.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in 100% DMSO.

  • Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins). A common approach is to screen at a single high concentration (e.g., 10 µM) against a broad panel of kinases (e.g., >300 kinases).[7]

  • Data Analysis: Identify kinases that show significant inhibition (e.g., >50% inhibition).

  • Dose-Response Validation: For any identified off-target hits, perform a 10-point dose-response curve to determine the IC50 value.

  • Selectivity Analysis: Compare the IC50 values for off-target kinases to the IC50 for the primary target to determine the selectivity window.

Workflow for Kinase Profiling

G cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Validation prep Prepare this compound Stock screen Single-Dose Kinase Panel Screen prep->screen Submit Compound analysis Identify Hits (>50% Inhibition) screen->analysis Analyze Data dose_response Dose-Response IC50 Determination analysis->dose_response Validate Hits selectivity Calculate Selectivity Window dose_response->selectivity Compare Potencies G cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis treat Treat Cells with this compound or Vehicle heat Heat Cells to a Range of Temperatures treat->heat lyse Cell Lysis heat->lyse separate Separate Soluble and Precipitated Proteins lyse->separate quantify Quantify Soluble Target Protein separate->quantify plot Plot Melting Curve quantify->plot G RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTOR mTOR Akt->mTOR Activates CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Promotes This compound This compound (?) This compound->PI3K Modulates? This compound->Akt Modulates? G cluster_nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Receptor Notch Receptor Ligand->Receptor Binds S2 S2 Cleavage (ADAM) Receptor->S2 Induces S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to CSL CSL NICD->CSL Binds Transcription Target Gene Transcription CSL->Transcription Activates This compound This compound (?) This compound->Receptor Modulates?

References

Technical Support Center: Enhancing the Bioavailability of Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of isoboldine.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low and Variable Oral Bioavailability in Animal Studies

  • Question: We are consistently observing very low and highly variable plasma concentrations of this compound after oral administration in our rat model. What could be the primary reasons for this?

  • Answer: The low oral bioavailability of this compound, reported to be around 1.4%, is a significant challenge.[1] The primary culprit is a strong first-pass metabolism in the liver and intestines.[1][2] The main metabolic pathways are glucuronidation and sulfonation, which are Phase II metabolic reactions that increase the water solubility of this compound, facilitating its rapid excretion.[1][2] The variability you're observing can be attributed to inter-animal differences in metabolic enzyme activity and gastrointestinal transit times.

    Troubleshooting Steps:

    • Confirm First-Pass Metabolism: Compare the pharmacokinetic profiles of this compound after both oral and intravenous administration. A significant difference in the area under the curve (AUC) will confirm the extent of first-pass metabolism.

    • Investigate Metabolic Pathways: Analyze plasma and urine samples for the presence of this compound glucuronides and sulfates using LC-MS/MS to confirm the primary metabolic routes in your model.[1]

    • Consider Efflux Transporters: Evaluate the potential role of P-glycoprotein (P-gp) mediated efflux in the intestine, which can pump this compound back into the intestinal lumen, reducing its absorption.

Issue 2: Poor In Vitro Dissolution of this compound Formulation

  • Question: Our this compound formulation is showing poor dissolution in simulated gastric and intestinal fluids. How can we improve this?

  • Answer: Poor aqueous solubility can be a contributing factor to low bioavailability. While this compound's primary limitation is metabolism, enhancing its dissolution rate can improve the amount of drug available for absorption.

    Troubleshooting Steps:

    • Particle Size Reduction: Decrease the particle size of the this compound active pharmaceutical ingredient (API) through micronization or nanomilling to increase the surface area available for dissolution.[3][4]

    • Salt Formation: Convert this compound into a more soluble salt form, such as a hydrochloride salt.[5]

    • Amorphous Solid Dispersions: Create an amorphous solid dispersion of this compound with a hydrophilic polymer. This prevents the crystalline structure of the drug from forming, which can significantly enhance its dissolution rate.[6][7]

    • Complexation: Form inclusion complexes with cyclodextrins to improve the aqueous solubility of this compound.[5][8]

Issue 3: Failure of a Co-administered Inhibitor to Enhance Bioavailability

  • Question: We co-administered this compound with a known inhibitor of cytochrome P450 (CYP3A4), but we did not observe a significant increase in its bioavailability. Why might this be the case?

  • Answer: While CYP enzymes are major players in the metabolism of many drugs, the primary metabolic pathway for this compound is Phase II metabolism (glucuronidation and sulfonation), not Phase I metabolism mediated by CYPs.[1][2][9] Therefore, inhibiting a CYP enzyme like CYP3A4 is unlikely to have a major impact on this compound's overall metabolism and bioavailability.

    Troubleshooting Steps:

    • Target Phase II Enzymes: Instead of CYP inhibitors, consider using inhibitors of UDP-glucuronosyltransferases (UGTs) or sulfotransferases (SULTs), the enzymes responsible for this compound's main metabolic clearance. However, be aware of potential toxicity and off-target effects when using non-specific enzyme inhibitors.

    • Investigate P-gp Inhibition: If P-glycoprotein efflux is suspected, co-administer a known P-gp inhibitor, such as verapamil or piperine.[10] This can prevent the drug from being pumped out of intestinal cells, thereby increasing its absorption.

Frequently Asked Questions (FAQs)

Q1: What is the primary reason for the low oral bioavailability of this compound?

A1: The primary reason for this compound's extremely low oral bioavailability (approximately 1.4%) is a significant first-pass metabolism.[1] After oral administration, this compound is rapidly absorbed but then extensively metabolized in the liver and intestinal wall, primarily through glucuronidation and sulfonation (Phase II metabolism), before it can reach systemic circulation.[1][2]

Q2: What are the most promising formulation strategies to enhance this compound's bioavailability?

A2: Several formulation strategies can be employed to overcome the challenges of low bioavailability for alkaloids like this compound.[5] Promising approaches include:

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems such as liposomes, solid lipid nanoparticles (SLNs), or self-emulsifying drug delivery systems (SEDDS) can enhance its absorption and potentially bypass first-pass metabolism by promoting lymphatic transport.[5][11][12][13]

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanoscale increases its surface area, leading to a faster dissolution rate and improved absorption.[3][14]

  • Prodrug Approach: Designing a prodrug of this compound by masking the hydroxyl groups that are sites for glucuronidation and sulfonation can protect the drug from first-pass metabolism. The prodrug would then be converted to the active this compound in the systemic circulation.[5]

Q3: Can co-administration of other compounds improve this compound's bioavailability?

A3: Yes, co-administration with certain compounds can enhance this compound's bioavailability. These "bioavailability enhancers" can act through various mechanisms:

  • P-glycoprotein (P-gp) Inhibitors: Compounds like piperine (from black pepper) can inhibit the P-gp efflux pump in the intestines, leading to increased intracellular concentration and absorption of this compound.[10]

  • Metabolism Inhibitors: While broad-spectrum inhibitors of Phase II enzymes are not typically used due to potential toxicity, some natural compounds may have a moderate inhibitory effect on glucuronidation or sulfonation.

Q4: What in vitro and in vivo models are suitable for screening formulations to improve this compound bioavailability?

A4: A combination of in vitro and in vivo models is recommended for efficient screening:

  • In Vitro Models:

    • Caco-2 Cell Monolayers: This model is useful for assessing intestinal permeability and identifying potential P-gp substrates.

    • Liver Microsomes or S9 Fractions: These can be used to study the metabolic stability of this compound and the inhibitory effects of different compounds on its metabolism.

  • In Vivo Models:

    • In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats: This technique allows for the direct measurement of intestinal permeability and absorption of this compound from different formulations, independent of gastric emptying and hepatic clearance.[15][16]

    • Pharmacokinetic Studies in Rodents: Oral and intravenous administration of this compound formulations to rats or mice is the gold standard for determining key pharmacokinetic parameters like Cmax, Tmax, AUC, and ultimately, absolute bioavailability.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound in Rats

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)Reference
Intravenous10--1285.7 ± 243.6-[1]
Oral3018.2 ± 5.70.2518.0 ± 4.91.4[1]

Table 2: Potential Strategies to Enhance this compound Bioavailability

StrategyMechanism of ActionPotential AdvantagesKey Experimental Readout
Lipid-Based Formulations (e.g., SEDDS) Improves solubilization; promotes lymphatic uptake, potentially bypassing first-pass metabolism.Increased absorption and bioavailability.Higher plasma AUC after oral administration.
Nanoparticle Formulations Increases surface area for enhanced dissolution and absorption.Improved dissolution rate and bioavailability.Increased Cmax and AUC.
Co-administration with P-gp Inhibitor (e.g., Piperine) Inhibits P-glycoprotein mediated efflux from enterocytes.Increased intestinal absorption.Higher apparent permeability in Caco-2 or SPIP models; increased oral bioavailability.
Prodrug Synthesis Masks metabolic sites (hydroxyl groups) to prevent glucuronidation/sulfonation.Reduced first-pass metabolism.Lower levels of metabolites and higher plasma concentrations of the parent drug after oral dosing.

Experimental Protocols

Protocol 1: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats

This protocol is adapted from established methods to assess the intestinal permeability of this compound formulations.[15][16]

  • Animal Preparation:

    • Fast male Sprague-Dawley rats (250-300 g) overnight with free access to water.

    • Anesthetize the rat with an appropriate anesthetic (e.g., urethane or pentobarbital).

    • Maintain the animal's body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

    • Isolate a 10-15 cm segment of the jejunum, taking care not to disturb the blood supply.

    • Insert cannulas at both ends of the isolated segment and ligate them securely.

  • Perfusion:

    • Gently flush the intestinal segment with warm (37°C) saline to remove any residual contents.

    • Perfuse the segment with a blank Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.

    • After equilibration, switch to the perfusion solution containing this compound (and/or the test formulation) at the same flow rate.

    • Collect the perfusate from the outlet cannula at specified time intervals (e.g., every 15 minutes for 2 hours).

  • Sample Analysis:

    • Accurately measure the volume of each collected sample.

    • Determine the concentration of this compound in the initial perfusion solution and in the collected samples using a validated analytical method such as UPLC-MS/MS.[2]

    • Measure the length and radius of the perfused intestinal segment at the end of the experiment.

  • Data Calculation:

    • Calculate the effective permeability coefficient (Peff) using the following equation: Peff = - (Q / 2πrL) * ln(Cout / Cin) where Q is the perfusion flow rate, r is the intestinal radius, L is the length of the segment, and Cout and Cin are the outlet and inlet concentrations of this compound, respectively.

Protocol 2: Quantification of this compound in Rat Plasma using UPLC-MS/MS

This protocol is based on a validated method for this compound quantification.[2]

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of rat plasma in a microcentrifuge tube, add 10 µL of an internal standard solution (e.g., a structurally similar compound not present in the sample).

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • UPLC-MS/MS Conditions:

    • UPLC System: A high-performance UPLC system.

    • Column: A suitable C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

    • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Calibration and Quantification:

    • Prepare a series of calibration standards by spiking blank rat plasma with known concentrations of this compound.

    • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

    • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the nominal concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Screening cluster_insitu In Situ Model cluster_invivo In Vivo Evaluation formulation This compound Formulation Strategies (e.g., Nanoparticles, SEDDS) dissolution Dissolution Testing formulation->dissolution Test caco2 Caco-2 Permeability dissolution->caco2 Screen microsomes Metabolic Stability (Liver Microsomes) caco2->microsomes Assess spip In Situ Single-Pass Intestinal Perfusion (SPIP) microsomes->spip Select Promising Formulations pk_study Pharmacokinetic Study (Rats) spip->pk_study Confirm in Whole Animal bioavailability Bioavailability Calculation pk_study->bioavailability Analyze Data

Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Portal Vein Blood isoboldine_oral Oral this compound isoboldine_cell This compound isoboldine_oral->isoboldine_cell Absorption pgp P-glycoprotein (Efflux Pump) isoboldine_cell->pgp Substrate metabolism Phase II Metabolism (Glucuronidation/ Sulfonation) isoboldine_cell->metabolism Metabolized by isoboldine_blood Absorbed this compound isoboldine_cell->isoboldine_blood Enters Circulation pgp->isoboldine_oral Efflux metabolites Metabolites metabolism->metabolites metabolites->isoboldine_blood Enters Circulation (for elimination)

Factors limiting this compound's intestinal absorption.

References

Isoboldine Sample Preparation for Mass Spectrometry: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isoboldine sample preparation for mass spectrometry.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What are the recommended methods for extracting this compound from biological matrices like plasma?

A1: The two most common and effective methods for extracting this compound from plasma are liquid-liquid extraction (LLE) and protein precipitation (PPt).

  • Liquid-Liquid Extraction (LLE): This method utilizes a water-immiscible organic solvent to partition this compound from the aqueous plasma. Methyl tert-butyl ether is a frequently used solvent for this purpose.[1][2]

  • Protein Precipitation (PPt): This technique involves adding a solvent, such as methanol, to the plasma sample to denature and precipitate proteins, leaving this compound in the supernatant.[1]

Q2: How should I prepare this compound samples from plant materials?

A2: For plant materials, a common approach involves extraction with an organic solvent, followed by cleanup steps. A typical procedure includes:

  • Homogenizing the dried plant material.

  • Extraction with a solvent like methanol or ethanol, often with sonication to improve efficiency.

  • Filtration to remove solid plant debris.

  • A cleanup step, such as solid-phase extraction (SPE), may be necessary to remove interfering compounds before LC-MS analysis.

Q3: Is derivatization necessary for this compound analysis by mass spectrometry?

A3: For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is generally not required for this compound as it is amenable to electrospray ionization (ESI). However, if you are using Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is essential to increase the volatility of this compound. Common derivatization techniques for compounds with hydroxyl and amine groups include silylation and methoximation.

Mass Spectrometry Analysis

Q4: What are the typical LC-MS/MS parameters for this compound analysis?

A4: A common setup for this compound analysis by LC-MS/MS involves:

  • Column: A C18 reversed-phase column is frequently used.[1][2]

  • Mobile Phase: A gradient elution with acetonitrile and water, both containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization efficiency.[1][2]

  • Ionization Mode: Positive electrospray ionization (ESI+) is typically used as this compound readily forms protonated molecules.[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.[2]

Q5: What is the expected fragmentation pattern for this compound in positive ESI-MS/MS?

A5: Aporphine alkaloids, like this compound, exhibit characteristic fragmentation patterns. In positive ESI-MS/MS, the initial fragmentation often involves the loss of the amino group and its substituent. Further fragmentation includes the loss of peripheral groups. For instance, the presence of a hydroxyl group vicinal to a methoxy group can lead to the loss of methanol (CH₃OH) and carbon monoxide (CO). Radical losses of methyl (CH₃•) or methoxy (CH₃O•) groups are also common.[1]

Troubleshooting Guides

Poor Peak Shape (Tailing, Fronting, Splitting)
Problem Potential Cause Solution
Peak Tailing Secondary interactions between the basic amine group of this compound and residual silanols on the silica-based column.• Add a buffer, such as ammonium formate, to the mobile phase to mask the silanol interactions.[4] • Ensure the mobile phase pH is appropriate to keep this compound in a consistent protonation state. • Use a highly deactivated or end-capped column.[5]
Column overload.• Dilute the sample.[5] • Reduce the injection volume.
Peak Fronting Column overload, particularly with broad concentration ranges.• Dilute the sample. • Use a column with a higher loading capacity.
Split Peaks Partially clogged column frit or column void.• Filter all samples and mobile phases before use.[6] • Use an in-line filter.[6] • If a void has formed, replace the column.
Injection solvent is stronger than the mobile phase.• Ensure the injection solvent is of similar or weaker strength than the initial mobile phase conditions.[6]
Signal Intensity Issues (Low or No Signal, High Background)
Problem Potential Cause Solution
Low or No Signal Sample Preparation Issue: Inefficient extraction or degradation of this compound. Aporphine alkaloids can be unstable at alkaline pH.[7]• Optimize the extraction procedure to ensure good recovery. • Maintain a slightly acidic to neutral pH during sample preparation and storage. Aporphine alkaloids are generally more stable in acidic conditions.[7]
LC-MS System Issue: Leak in the system, clogged tubing, or incorrect instrument parameters.• Check for leaks in the LC system and at all connections. • Ensure all tubing is clear and not blocked. • Verify MS parameters such as capillary voltage, gas flows, and detector settings are optimized for this compound.
High Background Noise Contamination from solvents, reagents, or sample matrix.• Use high-purity solvents and reagents (LC-MS grade). • Incorporate a more rigorous sample cleanup step (e.g., solid-phase extraction) to remove matrix components. • Run blank injections between samples to identify and mitigate carryover.
Ion Suppression or Enhancement Co-eluting matrix components interfering with the ionization of this compound.• Improve chromatographic separation to resolve this compound from interfering compounds. • Dilute the sample to reduce the concentration of matrix components. • Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Rat Plasma

This protocol is adapted from a validated UPLC-MS/MS method for the determination of this compound in rat plasma.[2]

Materials:

  • Rat plasma

  • Methyl tert-butyl ether (MTBE)

  • Internal Standard (IS) solution (e.g., a suitable structural analog of this compound)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Reconstitution solution (e.g., mobile phase initial conditions)

Procedure:

  • To 100 µL of rat plasma in a microcentrifuge tube, add 50 µL of the internal standard solution.

  • Add 1 mL of methyl tert-butyl ether.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solution.

  • Vortex for 1 minute and centrifuge at 13,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPt) of this compound from Plasma

This is a general protocol for protein precipitation that can be adapted for this compound.

Materials:

  • Plasma sample

  • Cold methanol (or acetonitrile)

  • Internal Standard (IS) solution

  • Vortex mixer

  • Centrifuge capable of refrigeration

Procedure:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 300 µL of cold methanol (a 3:1 ratio of solvent to plasma).

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an autosampler vial.

  • The sample is now ready for LC-MS/MS analysis. If necessary, the supernatant can be evaporated and reconstituted in the mobile phase.

Quantitative Data Summary

The following table summarizes the validation parameters of a UPLC-MS/MS method for the quantification of this compound in rat plasma using liquid-liquid extraction.[2]

ParameterResult
Linearity Range 4.8 - 2400 ng/mL (r² > 0.9956)
Lower Limit of Quantification (LLOQ) 4.8 ng/mL
Intra-day Precision (RSD%) 1.7 - 5.1%
Inter-day Precision (RSD%) 2.2 - 4.4%
Accuracy 91.3 - 102.3%
Recovery 79.7 - 84.6%
Matrix Effect 78.1 - 96.0%

Visualizations

Experimental Workflow for this compound Sample Preparation and Analysis

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard start->add_is extraction Extraction (LLE or PPt) add_is->extraction centrifuge Centrifugation extraction->centrifuge transfer Transfer Supernatant/Organic Layer centrifuge->transfer drydown Evaporation (if LLE) transfer->drydown LLE Path reconstitute Reconstitution transfer->reconstitute PPt Path drydown->reconstitute injection Inject into UPLC System reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection data Data Acquisition and Quantification detection->data

Caption: Workflow for this compound analysis from sample preparation to LC-MS/MS detection.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_low_signal start Low or No Signal for this compound check_system Check System Suitability (e.g., run a standard) start->check_system system_ok System OK? check_system->system_ok check_sample_prep Investigate Sample Preparation system_ok->check_sample_prep Yes troubleshoot_instrument Troubleshoot LC-MS Instrument (Check for leaks, clogs, tune parameters) system_ok->troubleshoot_instrument No extraction_efficiency Low Extraction Recovery? check_sample_prep->extraction_efficiency stability_issue Potential Degradation? extraction_efficiency->stability_issue No optimize_extraction Optimize Extraction Method (e.g., solvent, pH, mixing time) extraction_efficiency->optimize_extraction Yes check_stability Check Sample pH and Storage Conditions (Maintain acidic to neutral pH) stability_issue->check_stability Yes

Caption: Decision tree for troubleshooting low signal intensity of this compound.

Simplified Northis compound S6K1 Signaling Pathway

Note: This pathway is for northis compound, a close structural analog of this compound, and may be relevant to understanding this compound's mechanism of action.

signaling_pathway cluster_cell Cellular Response northis compound Northis compound mTORC1 mTORC1 northis compound->mTORC1 modulates S6K1 S6K1 mTORC1->S6K1 activates S6 Ribosomal Protein S6 S6K1->S6 phosphorylates protein_synthesis Protein Synthesis S6->protein_synthesis promotes osteogenesis Osteogenic Differentiation protein_synthesis->osteogenesis leads to

References

Technical Support Center: Isoboldine Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on preventing the degradation of Isoboldine during storage and experimental use. It includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound?

For long-term stability, this compound should be stored in a desiccated environment at -20°C, protected from light.[1] The material safety data sheet (MSDS) indicates that this compound is stable under these recommended storage conditions.[2]

Q2: What solvents are suitable for dissolving this compound?

This compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] For preparing stock solutions, it is recommended to dissolve this compound in a suitable organic solvent and store it at -20°C. Stock solutions are generally stable for several months under these conditions.[1]

Q3: What are the main factors that can cause this compound degradation?

Based on general knowledge of aporphine alkaloids and related compounds, the primary factors that can lead to the degradation of this compound are:

  • Exposure to light (Photodegradation): Aporphine alkaloids, such as the structurally related boldine, are known to be photounstable.[2]

  • Extreme pH (Hydrolysis): Strong acidic or alkaline conditions can promote the hydrolysis of functional groups in the this compound molecule.[2]

  • Oxidizing agents (Oxidation): The phenolic hydroxyl groups in this compound are susceptible to oxidation.[2]

  • Elevated temperatures (Thermal Degradation): High temperatures can accelerate the rate of chemical degradation.

Q4: Are there any known degradation products of this compound?

Specific degradation products of this compound formed under forced degradation conditions are not extensively reported in publicly available literature. However, studies on the metabolism of this compound have identified glucuronidated and sulfonated metabolites.[3] Forced degradation studies are necessary to identify and characterize potential degradation products that may form during storage or under stress conditions.[4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Loss of compound activity or inconsistent experimental results. Degradation of this compound stock solution or in the experimental setup.- Prepare fresh stock solutions of this compound. - Verify the storage conditions of the stock solution (aliquoted, -20°C, protected from light). - Minimize the exposure of this compound solutions to light and ambient temperature during experiments. - Assess the stability of this compound in your specific experimental buffer and conditions.
Appearance of unknown peaks in chromatograms when analyzing this compound. Formation of degradation products.- Perform a forced degradation study to identify potential degradation products. - Use a validated stability-indicating analytical method to separate this compound from its degradation products. - If degradation is observed, re-evaluate storage and handling procedures.
Precipitation of this compound in aqueous solutions. Low aqueous solubility of this compound.- Use a co-solvent (e.g., DMSO, ethanol) to increase solubility. Ensure the final concentration of the co-solvent is compatible with your experimental system. - Adjust the pH of the solution, as the solubility of alkaloids can be pH-dependent.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways of this compound and to develop a stability-indicating analytical method.[4][5][6]

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • UPLC-MS/MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of this compound stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of this compound stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid this compound powder in an oven at 105°C for 24 hours. Also, heat a solution of this compound in methanol at 60°C for 24 hours.

    • Photodegradation: Expose a solution of this compound in methanol to a photostability chamber (ICH Q1B option) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating UPLC-MS/MS method.

    • Monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

Data Presentation:

The following table provides a template for summarizing the results of the forced degradation study. Note: The values presented are hypothetical and should be replaced with experimental data.

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Hypothetical)Number of Degradation Products (Hypothetical)
Acid Hydrolysis0.1 M HCl24 h60°C15%2
Base Hydrolysis0.1 M NaOH24 h60°C25%3
Oxidation3% H₂O₂24 hRoom Temp30%4
Thermal (Solid)-24 h105°C5%1
Thermal (Solution)-24 h60°C10%2
PhotodegradationLight Exposure24 hRoom Temp40%5
Protocol 2: Stability-Indicating UPLC-MS/MS Method for this compound

This protocol is adapted from a published method for the determination of this compound in biological samples and can be used as a starting point for developing a stability-indicating method.[3]

Objective: To develop and validate a UPLC-MS/MS method for the quantification of this compound in the presence of its degradation products.

Instrumentation and Conditions:

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    Time (min) %A %B
    0.0 95 5
    1.0 95 5
    5.0 5 95
    5.1 95 5

    | 6.0 | 95 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • MS Detection: Positive ion mode

  • MRM Transitions: this compound: m/z 328.1 → 297.1 (quantifier), 328.1 → 282.1 (qualifier)

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness to ensure it is stability-indicating.

Visualizations

Signaling Pathways of this compound and Related Alkaloids

The following diagram illustrates the potential anti-inflammatory and neuroprotective signaling pathways modulated by this compound and its related aporphine alkaloids. Northis compound, a closely related compound, has been shown to inhibit the production of pro-inflammatory cytokines by down-regulating the MAPKs signaling pathway.[2] Isoquinoline alkaloids, in general, are known to exert their effects through pathways like NF-κB and by modulating oxidative stress.

Signaling_Pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) This compound This compound MAPK_Pathway MAPK Pathway (p38, ERK, JNK) This compound->MAPK_Pathway Inhibits IKK IKK This compound->IKK Inhibits TLR4 TLR4 TLR4->MAPK_Pathway Activates TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NF_kB_IkB NF-κB/IκB Complex NF_kB NF-κB NF_kB_active Active NF-κB NF_kB->NF_kB_active Translocates to NF_kB_IkB->NF_kB Releases Gene_Expression Pro-inflammatory Gene Expression NF_kB_active->Gene_Expression Induces Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Expression->Cytokines Leads to Forced_Degradation_Workflow Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidation, Heat, Light) Analysis Analyze by Stability-Indicating UPLC-MS/MS Method Stress_Conditions->Analysis Control Unstressed Control Control->Analysis Data_Evaluation Data Evaluation: - % Degradation - Identify Degradation Products Analysis->Data_Evaluation Report Generate Stability Report Data_Evaluation->Report End End Report->End Start Start Start->Control

References

Technical Support Center: Isoboldine Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with cell culture contamination during Isoboldine treatment.

Frequently Asked Questions (FAQs)

Q1: My cell culture medium became cloudy after adding this compound. Is this bacterial contamination?

A1: While cloudy medium is a common sign of bacterial contamination, it could also be due to the precipitation of this compound, especially if the compound's solubility limit in the culture medium is exceeded.[1][2] Bacterial contamination is often accompanied by a rapid drop in pH (medium turning yellow) and the presence of motile microorganisms visible under high magnification.[3][4] If you observe turbidity without these additional signs, it is prudent to investigate for compound precipitation.

Q2: I've noticed a change in my cell morphology after this compound treatment. Could this be a sign of mycoplasma contamination?

A2: Changes in cell morphology can be an indicator of mycoplasma contamination, which often also leads to slower cell growth.[4] However, this compound, like many biologically active compounds, can directly affect cell morphology as part of its mechanism of action.[5][6] It is crucial to include a vehicle control (cells treated with the same concentration of the solvent, e.g., DMSO, used to dissolve this compound) in your experiments. If the morphological changes are only observed in the this compound-treated cells and not in the vehicle control, they are likely an effect of the compound. Routine testing for mycoplasma is highly recommended to rule it out as a confounding factor.[7]

Q3: My cells are showing decreased viability after treatment with this compound. How can I be sure this is due to the compound and not a cryptic contamination?

A3: Decreased cell viability is an expected outcome when studying the cytotoxic effects of a compound like this compound. To attribute this effect to this compound, ensure that your stock solutions and media are sterile.[8] Running parallel controls is essential. These should include an untreated cell population and a vehicle-treated control group. If cell death is significantly higher in the this compound-treated group compared to the controls, it is likely a direct result of the compound's activity. Additionally, performing a dose-response experiment can help establish a clear relationship between the this compound concentration and the observed cytotoxicity.

Q4: How can I prevent my this compound stock solution from becoming a source of contamination?

A4: To prevent contamination from your this compound stock solution, it is best practice to dissolve the compound in a sterile solvent, such as DMSO, and then filter-sterilize the solution using a 0.22 µm syringe filter.[7] Prepare single-use aliquots to avoid repeated opening and closing of the main stock tube, which can introduce contaminants.[9] Always use aseptic techniques when preparing and adding the compound to your cell cultures.[4]

Q5: Can the type of cell culture medium I use affect the performance of this compound?

A5: Yes, the composition of the cell culture medium can influence the solubility and stability of this compound. Different media formulations contain varying concentrations of salts, proteins, and other components that can interact with the compound, potentially leading to precipitation.[1][10] If you are encountering solubility issues, you might consider testing the compound in different base media, if your experimental design permits.[1]

Troubleshooting Guides

Guide 1: Differentiating Between Microbial Contamination and Compound Precipitation

This guide will help you determine the cause of turbidity in your cell culture following this compound treatment.

Observation Possible Cause Recommended Action
Cloudy/turbid medium, rapid yellowing of medium, "quicksand" appearance of moving particles under microscope. Bacterial Contamination [4]1. Immediately discard the contaminated culture to prevent cross-contamination.[7] 2. Decontaminate the incubator and biosafety cabinet.[4] 3. Review your aseptic technique.[4]
Cloudy/turbid medium, no significant pH change, crystalline structures or amorphous precipitate visible under microscope. This compound Precipitation [11][12]1. Check the solubility of this compound in your specific cell culture medium.[13] 2. Prepare a fresh dilution of this compound, ensuring it is fully dissolved before adding to the culture. Consider briefly sonicating the stock solution.[14] 3. When diluting a concentrated DMSO stock, add it to the medium dropwise while gently mixing to avoid a rapid change in solvent polarity.[2]
Filamentous growth, fuzzy appearance on the medium surface. Fungal (Mold) Contamination [15]1. Discard the contaminated culture immediately.[4] 2. Thoroughly clean and disinfect the incubator and surrounding area.[4]
Slight turbidity, medium may turn yellowish over time, oval or budding particles visible under microscope. Yeast Contamination [4]1. Discard the contaminated culture.[4] 2. Review sterile techniques, especially when handling media and supplements.

Data Presentation

Table 1: Properties of this compound Relevant to Cell Culture Applications
Property Description Source
Molecular Formula C₁₉H₂₁NO₄[16]
Molecular Weight 327.37 g/mol [16]
Appearance Typically a crystalline solid or brown powder.[13][17]
Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[13] Solubility in aqueous solutions like cell culture media is limited and should be empirically determined.[18][13][18]
Biological Activity Exhibits a range of biological activities, including potential antioxidant and anti-inflammatory properties.[17] Can induce apoptosis and affect the cell cycle.[19][20][17][19][20]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of this compound on a cell line.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[21]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[22]

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[14]

  • Compound Preparation: Prepare serial dilutions of this compound in complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of the solvent).[14]

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).[14]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours, allowing viable cells to form formazan crystals.[23][24]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. The plate may need to be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.[21][24]

  • Data Acquisition: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[23]

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability.

Protocol 2: Mycoplasma Detection by PCR

This is a general protocol for detecting mycoplasma contamination using PCR. It is recommended to use a commercial kit and follow the manufacturer's instructions for best results.

Materials:

  • Cell culture supernatant from a confluent culture grown without antibiotics for at least 3-5 days.[25]

  • Mycoplasma PCR detection kit (containing primers, dNTPs, Taq polymerase, and positive control DNA)

  • Nuclease-free water

  • Thermal cycler

  • Gel electrophoresis equipment

Methodology:

  • Sample Preparation: Collect 100 µL to 1 mL of cell culture supernatant from a culture that is 80-100% confluent.[25][26]

  • Heat Inactivation: Heat the supernatant at 95°C for 5 minutes to lyse any mycoplasma and release their DNA.[26]

  • Centrifugation: Centrifuge the sample at high speed for 2 minutes to pellet cell debris. The supernatant will be used as the PCR template.[25][26]

  • PCR Setup: In a PCR tube, prepare the reaction mix according to the kit manufacturer's instructions. Typically, this involves adding the master mix, primers, and 1-5 µL of the prepared supernatant.[25] Include a positive control (using the provided mycoplasma DNA) and a negative control (using nuclease-free water instead of supernatant).

  • PCR Amplification: Perform PCR using a thermal cycler with the cycling conditions recommended in the kit's protocol.

  • Gel Electrophoresis: Run the PCR products on an agarose gel.

  • Result Interpretation: A band of the expected size in the sample lane (corresponding to the positive control) indicates mycoplasma contamination. The negative control should not show a band.

Mandatory Visualizations

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Decision Point cluster_3 Action observe Unexpected Result in Culture (e.g., Turbidity, Cell Death, Morphological Change) microscopy Microscopic Examination observe->microscopy controls Check Vehicle & Untreated Controls observe->controls solubility Review this compound Solubility & Preparation observe->solubility decision Contamination vs. Compound Effect microscopy->decision controls->decision solubility->decision discard Discard Culture & Decontaminate decision->discard Signs of Microbial Growth optimize Optimize Compound Delivery (e.g., change concentration, solvent) decision->optimize Precipitate Observed / No Microbial Signs retest Perform Specific Test (e.g., Mycoplasma PCR) decision->retest Unclear / Suspect Mycoplasma

Caption: Troubleshooting workflow for unexpected results.

G cluster_stress Cellular Stress cluster_mito Mitochondrial Pathway cluster_execution Execution Phase This compound This compound ros Reactive Oxygen Species (ROS) Generation This compound->ros dna_damage DNA Damage This compound->dna_damage bcl2 Bcl-2 Inhibition This compound->bcl2 ros->dna_damage bax Bax Activation dna_damage->bax cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis signaling pathway.

References

Technical Support Center: Optimization of Isoboldine Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of isoboldine delivery systems.

Frequently Asked Questions (FAQs)

Formulation & Characterization

Q1: What are the main challenges in formulating this compound into nanoparticle delivery systems?

A1: this compound, being a poorly water-soluble (lipophilic) compound, presents several formulation challenges. Key issues include:

  • Low Encapsulation Efficiency (EE): Due to its hydrophobicity, this compound may have limited affinity for the aqueous phase during nanoparticle formation, leading to lower encapsulation. For instance, in a study with northis compound-loaded chitosan microspheres, the encapsulation efficiency was 38.89% ± 1.72%.

  • Drug Expulsion: During storage, especially in solid lipid nanoparticles (SLNs), the lipid matrix can undergo polymorphic transitions, leading to the expulsion of the encapsulated drug.

  • Particle Aggregation: Nanoparticle formulations can be prone to aggregation over time, affecting their stability, bioavailability, and therapeutic efficacy.

  • Instability: Liposomal formulations, in particular, can suffer from physical and chemical instability, including drug leakage, fusion, and aggregation.

Q2: How can I improve the encapsulation efficiency of this compound in my nanoparticle formulation?

A2: To enhance the encapsulation efficiency of this compound, consider the following strategies:

  • Optimize Drug-Lipid/Polymer Ratio: Systematically vary the ratio of this compound to the lipid or polymer matrix to find the optimal loading capacity.

  • Choice of Organic Solvent: The solvent used to dissolve this compound and the polymer/lipid can influence the partitioning of the drug during nanoparticle formation.

  • Process Parameters: Optimize process parameters such as homogenization speed and time, sonication intensity, and evaporation rate.

  • Use of Surfactants/Stabilizers: The type and concentration of surfactants or stabilizers are critical for achieving high encapsulation and stability. For SLNs, a combination of emulsifiers can be more effective in preventing particle agglomeration.

  • pH Adjustment: For pH-sensitive polymers or drugs, adjusting the pH of the aqueous phase can improve encapsulation.

Q3: My this compound-loaded nanoparticles are aggregating. What can I do to improve stability?

A3: Aggregation is a common issue in nanoparticle formulations. To improve stability, you can:

  • Optimize Surface Charge: A higher absolute zeta potential value (typically > ±30 mV) indicates greater electrostatic repulsion between particles, leading to better stability. The choice of surfactants and polymers can significantly influence the zeta potential.

  • PEGylation: Coating the surface of nanoparticles with polyethylene glycol (PEG) can provide steric hindrance, preventing aggregation and also reducing clearance by the reticuloendothelial system.

  • Lyophilization with Cryoprotectants: Freeze-drying the nanoparticle suspension with cryoprotectants (e.g., trehalose, sucrose) can improve long-term stability.

  • Storage Conditions: Store the nanoparticle formulations at an appropriate temperature (often refrigerated) and protected from light.

Troubleshooting Guides

Low Encapsulation Efficiency
Symptom Possible Cause Suggested Solution
Low EE% in PLGA Nanoparticles - Poor miscibility of this compound with the PLGA matrix.- Rapid drug partitioning into the external aqueous phase during solvent evaporation/diffusion.- Screen different PLGA polymers with varying lactide-to-glycolide ratios and molecular weights.- Use a solvent system where both this compound and PLGA are highly soluble.- Optimize the homogenization/sonication energy to create a fine emulsion before solvent removal.
Low EE% in Liposomes - this compound leakage from the lipid bilayer.- Insufficient drug-to-lipid ratio.- Incorporate cholesterol into the liposome formulation to increase membrane rigidity and reduce drug leakage.- Optimize the drug-to-lipid molar ratio.- Use a remote loading method (pH or ion gradient) if applicable for this compound.
Low EE% in Solid Lipid Nanoparticles (SLNs) - Low solubility of this compound in the molten lipid.- Drug expulsion during lipid crystallization.- Select a lipid in which this compound has high solubility.- Use a mixture of lipids to create a less-ordered crystalline structure (as in Nanostructured Lipid Carriers - NLCs), which can accommodate more drug.- Employ the cold homogenization technique to reduce drug partitioning to the external phase.
Particle Size and Polydispersity Index (PDI) Issues
Symptom Possible Cause Suggested Solution
Large Particle Size (>500 nm) - Inefficient homogenization or sonication.- Aggregation of nanoparticles.- Increase homogenization pressure/time or sonication energy/time.- Optimize the concentration and type of surfactant/stabilizer.- Filter the formulation through a syringe filter of a defined pore size.
High PDI (>0.3) - Non-uniform particle formation.- Presence of aggregates.- Refine the formulation and process parameters for more controlled particle formation.- Use a combination of surfactants to achieve better stabilization.- Employ techniques like extrusion for liposomes to obtain a more uniform size distribution.
In Vitro Release Study Problems
Symptom Possible Cause Suggested Solution
Excessive Burst Release - High amount of drug adsorbed on the nanoparticle surface.- Porous or permeable nanoparticle matrix.- Wash the nanoparticle pellet thoroughly after centrifugation to remove surface-adsorbed drug.- Optimize the polymer/lipid concentration to create a denser matrix.- For SLNs, a high concentration of surfactant can induce a burst release.
Incomplete Drug Release - Strong interaction between this compound and the matrix material.- Degradation of the drug within the release medium.- Ensure sink conditions are maintained throughout the study by using a sufficiently large volume of release medium or by frequent medium replacement.- Check the stability of this compound in the release medium at 37°C for the duration of the study.

Quantitative Data Summary

The following table summarizes key quantitative data from a study on northis compound-loaded chitosan microspheres, which can serve as a reference for formulating this compound delivery systems.

Delivery SystemDrugEncapsulation Efficiency (%)Drug Loading (%)Average Particle SizeIn Vitro Release CharacteristicsReference
Chitosan MicrospheresNorthis compound38.89 ± 1.724.25 ± 0.15105 µmBurst release in the first 2 hours, followed by a slow progression.

Experimental Protocols

Determination of Encapsulation Efficiency (Indirect Method)

This protocol is a general guideline and should be optimized for your specific nanoparticle formulation and analytical method.

  • Sample Preparation:

    • Prepare a known amount of this compound-loaded nanoparticle suspension.

    • Centrifuge the suspension at a high speed (e.g., 15,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous supernatant.

    • Carefully collect the supernatant.

  • Quantification of Free this compound:

    • Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Prepare a standard calibration curve of this compound to quantify the concentration accurately.

  • Calculation:

    • Encapsulation Efficiency (%) = ((Total amount of this compound - Amount of free this compound in supernatant) / Total amount of this compound) * 100

    • Drug Loading (%) = ((Total amount of this compound - Amount of free this compound in supernatant) / Weight of nanoparticles) * 100

In Vitro Drug Release Study (Dialysis Bag Method)

This protocol is a general guideline and should be adapted based on the specific characteristics of the this compound formulation.

  • Preparation of Release Medium:

    • Prepare a phosphate buffer saline (PBS) solution with a pH of 7.4. To maintain sink conditions, a small percentage of a surfactant like Tween 80 (e.g., 0.5% v/v) may be added to increase the solubility of the released this compound.

  • Dialysis Setup:

    • Take a dialysis bag with a suitable molecular weight cut-off (MWCO) that allows the diffusion of free this compound but retains the nanoparticles.

    • Soak the dialysis membrane in the release medium before use.

    • Place a known amount of the this compound-loaded nanoparticle suspension into the dialysis bag and seal it.

  • Release Study:

    • Immerse the sealed dialysis bag in a known volume of the release medium in a beaker placed on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a specific volume of the release medium.

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis:

    • Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during previous sampling.

    • Plot the cumulative percentage of drug released versus time.

Cellular Uptake Study

This protocol provides a general framework for assessing the cellular uptake of this compound-loaded nanoparticles.

  • Cell Culture:

    • Seed a suitable cell line (e.g., a relevant cancer cell line or macrophage cell line like RAW 264.7) in a multi-well plate and allow the cells to adhere and grow to a desired confluency.

  • Treatment:

    • Incubate the cells with a known concentration of this compound-loaded nanoparticles for different time points (e.g., 1, 2, 4 hours).

    • Include a control group treated with a solution of free this compound at the same concentration.

  • Cell Lysis and Extraction:

    • After incubation, wash the cells multiple times with ice-cold PBS to remove any nanoparticles that are not internalized.

    • Lyse the cells using a suitable lysis buffer.

    • Extract the this compound from the cell lysate using an appropriate organic solvent (e.g., ethyl acetate).

  • Quantification:

    • Evaporate the organic solvent and reconstitute the residue in a suitable solvent for analysis.

    • Quantify the intracellular concentration of this compound using a sensitive analytical method like Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Data Normalization:

    • Normalize the amount of internalized this compound to the total protein content of the cell lysate, which can be determined using a protein assay like the BCA assay.

Signaling Pathways and Experimental Workflows

This compound's Potential Anti-Inflammatory Signaling Pathway

This compound's analogue, northis compound, has been shown to exert its anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, but not the NF-κB pathway, in lipopolysaccharide (LPS)-stimulated macrophages. This suggests that this compound may follow a similar mechanism.

Isoboldine_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_cascade MAPK Cascade (p38, ERK, JNK) TLR4->MAPK_cascade activates IKK IKK TLR4->IKK AP1 AP-1 MAPK_cascade->AP1 activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) AP1->Pro_inflammatory_Cytokines induces transcription Inflammation Inflammation Pro_inflammatory_Cytokines->Inflammation This compound This compound This compound->MAPK_cascade inhibits NFkB_pathway NF-κB Pathway IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB->Pro_inflammatory_Cytokines induces transcription

Caption: Potential anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Encapsulation Efficiency Determination

The following diagram illustrates the general workflow for determining the encapsulation efficiency of this compound in a nanoparticle formulation.

Encapsulation_Efficiency_Workflow start Start formulation Prepare this compound-loaded Nanoparticle Suspension start->formulation centrifugation Centrifuge Suspension formulation->centrifugation separation Separate Supernatant and Nanoparticle Pellet centrifugation->separation analysis Quantify Free this compound in Supernatant (e.g., HPLC) separation->analysis calculation Calculate Encapsulation Efficiency and Drug Loading analysis->calculation end End calculation->end

Caption: Workflow for determining encapsulation efficiency.

Logical Relationship for Troubleshooting Low Encapsulation Efficiency

This diagram outlines a logical approach to troubleshooting low encapsulation efficiency.

Troubleshooting_EE start Low Encapsulation Efficiency? check_solubility Is this compound soluble in the organic phase/lipid? start->check_solubility check_ratio Is the drug-to-carrier ratio optimized? check_solubility->check_ratio Yes solution1 Select a different solvent or lipid. check_solubility->solution1 No check_process Are process parameters (e.g., homogenization) optimal? check_ratio->check_process Yes solution2 Vary the drug-to-carrier ratio. check_ratio->solution2 No check_surfactant Is the surfactant type and concentration appropriate? check_process->check_surfactant Yes solution3 Adjust process parameters (speed, time, temperature). check_process->solution3 No solution4 Screen different surfactants and concentrations. check_surfactant->solution4 No end Improved EE check_surfactant->end Yes solution1->start solution2->start solution3->start solution4->start

Caption: Troubleshooting logic for low encapsulation efficiency.

Validation & Comparative

Validating the Anti-inflammatory Effects of Isoboldine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive evaluation of the anti-inflammatory potential of Isoboldine remains a challenge due to the limited availability of specific quantitative data in standardized preclinical models. While research into related alkaloids suggests promising activity, a direct comparison with established anti-inflammatory agents is hindered by the absence of key experimental results for this compound.

This guide aims to provide a framework for such a comparison by outlining the standard experimental protocols used to validate anti-inflammatory compounds and presenting available data for commonly used non-steroidal anti-inflammatory drugs (NSAIDs). The intent is to highlight the data required for a thorough assessment of this compound's efficacy.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

A widely accepted model for acute inflammation is the carrageenan-induced paw edema test in rodents. This assay allows for the in vivo assessment of a compound's ability to reduce swelling, a cardinal sign of inflammation.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.

  • Induction of Inflammation: A sub-plantar injection of 0.1 mL of a 1% carrageenan suspension in saline is administered into the right hind paw of the rats.

  • Test Substance Administration: this compound, a reference drug (e.g., Indomethacin), or a vehicle control is administered orally or intraperitoneally at various doses, typically 30-60 minutes before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the injected paw is measured at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the following formula:

    % Inhibition = [(Vc - Vt) / Vc] x 100

    Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Comparative Data
CompoundDose (mg/kg)Time (hours)Paw Volume Increase (mL)% Inhibition
Control -3Value0%
This compound Dose 13ValueValue
Dose 23ValueValue
Dose 33ValueValue
Indomethacin 103Value~54%

Note: The value for Indomethacin is an approximation based on available literature and may vary between studies.

In Vitro Anti-inflammatory Activity: Nitric Oxide Inhibition Assay

To investigate the cellular mechanisms of anti-inflammatory action, the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages is a standard in vitro assay. Overproduction of NO by the enzyme inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Experimental Protocol: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to adhere.

  • Treatment: Cells are pre-treated with various concentrations of this compound or a reference drug (e.g., Dexamethasone) for a specific period (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the cell culture medium.

  • Nitrite Measurement: After an incubation period (e.g., 24 hours), the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of inhibition of NO production is calculated for each concentration of the test compound. The IC50 value, the concentration at which 50% of NO production is inhibited, is then determined.

Comparative Data

A direct comparison of the in vitro anti-inflammatory potential of this compound would necessitate its IC50 value for NO inhibition. The following table demonstrates how this data would be presented alongside a known anti-inflammatory agent.

CompoundIC50 for NO Inhibition (µM)
This compound Value
Dexamethasone Value

Note: The IC50 for Dexamethasone can vary depending on the specific experimental conditions.

Mechanistic Insights: Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways. Understanding this compound's impact on these pathways is crucial for validating its therapeutic potential.

Potential Signaling Pathways
  • Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for iNOS and cyclooxygenase-2 (COX-2). Inhibition of NF-κB activation is a common mechanism for anti-inflammatory drugs.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family (including ERK, JNK, and p38) plays a significant role in the production of inflammatory mediators.

Studies on the related alkaloid, Northis compound , have shown that it can inhibit the production of pro-inflammatory cytokines by down-regulating the activation of MAPKs, but not NF-κB. This suggests a potential avenue of investigation for this compound's mechanism of action.

Visualizing Inflammatory Signaling

The following diagrams, generated using the DOT language, illustrate the general workflow of the experimental models and a simplified overview of the inflammatory signaling pathways.

experimental_workflow cluster_invivo In Vivo: Carrageenan-Induced Paw Edema cluster_invitro In Vitro: Nitric Oxide Inhibition iv_start Rat Model iv_admin Compound Administration (this compound, Comparator, Vehicle) iv_start->iv_admin iv_induce Carrageenan Injection iv_admin->iv_induce iv_measure Measure Paw Volume iv_induce->iv_measure iv_analyze Calculate % Inhibition iv_measure->iv_analyze it_start RAW 264.7 Macrophages it_treat Compound Treatment (this compound, Comparator) it_start->it_treat it_stim LPS Stimulation it_treat->it_stim it_measure Measure Nitric Oxide (Griess Assay) it_stim->it_measure it_analyze Determine IC50 it_measure->it_analyze

Experimental Workflows for In Vivo and In Vitro Anti-inflammatory Assays.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 NFkB->iNOS NFkB->COX2 NO Nitric Oxide iNOS->NO PGs Prostaglandins COX2->PGs Inflammation Inflammation NO->Inflammation PGs->Inflammation

Simplified Inflammatory Signaling Pathways in Macrophages.

Conclusion

To rigorously validate the anti-inflammatory effects of this compound, further research is imperative. Specifically, dose-response studies in the carrageenan-induced paw edema model and the determination of an IC50 value in the LPS-induced nitric oxide production assay are critical next steps. This quantitative data will enable a direct and meaningful comparison with established anti-inflammatory drugs, thereby elucidating the therapeutic potential of this compound for researchers, scientists, and drug development professionals. Investigations into its effects on the NF-κB and MAPK signaling pathways will provide a deeper understanding of its mechanism of action.

Isoboldine vs. L-DOPA in Parkinson's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the therapeutic potential of Isoboldine, a natural plant alkaloid, and L-DOPA, the current gold-standard treatment for Parkinson's disease (PD), based on available preclinical data. While direct head-to-head comparative studies are limited, this document synthesizes findings from various experimental models to offer an objective overview of their respective mechanisms, efficacy in motor symptom amelioration, and neuroprotective effects.

Executive Summary

L-DOPA remains the most effective symptomatic treatment for Parkinson's disease, directly replenishing dopamine levels in the brain. However, its long-term use is associated with significant motor complications. This compound, also known as isotetrandrine, has emerged as a potential neuroprotective agent with anti-inflammatory and anti-apoptotic properties. Preclinical evidence, primarily from a zebrafish model of PD, suggests that this compound can mitigate locomotor deficits and protect dopaminergic neurons. This guide presents the current experimental data for both compounds, highlighting their distinct mechanisms and potential therapeutic roles.

Data Presentation: this compound vs. L-DOPA

The following tables summarize the quantitative data from key preclinical studies. It is important to note that the data for this compound is derived from a 6-hydroxydopamine (6-OHDA)-induced zebrafish model, while the data for L-DOPA is from 6-OHDA and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) induced rodent models. This difference in experimental systems should be considered when interpreting the comparison.

Table 1: Effects on Motor Function

CompoundModelBehavioral TestDosageOutcome
This compound 6-OHDA ZebrafishLocomotor Activity (Total Swimming Distance)200 µMReversed 6-OHDA-induced decrease in total swimming distance from 369.8 ± 45.5 mm to 645.3 ± 61.8 mm.[1]
L-DOPA 6-OHDA RatApomorphine-Induced Rotations3 or 6 mg/kg, s.c.Did not reverse lesion-induced impairments in gait but induced abnormal involuntary movements (AIMs) at higher doses.[2]
L-DOPA MPTP MouseRotarod Test, Pole Test, Balance Beam Test8 mg/kg/dSignificantly ameliorated behavioral deficits caused by MPTP.[3]

Table 2: Neuroprotective Effects on Dopaminergic Neurons

CompoundModelMarkerDosageOutcome
This compound 6-OHDA ZebrafishApoptosis (Molecular Level)200 µMImproved 6-OHDA-induced apoptosis.[4]
L-DOPA MPTP MouseTyrosine Hydroxylase (TH) Protein and mRNA levels in Substantia Nigra (SN) and Striatum (STR)8 mg/kg/dIncreased TH mRNA and protein levels in the SN and STR of MPTP-treated mice.[3][5]

Signaling Pathways and Mechanisms of Action

L-DOPA: The primary mechanism of L-DOPA is to serve as a precursor to dopamine, thereby compensating for the depleted dopamine levels in the brains of Parkinson's patients. It is transported into the brain and converted to dopamine by the enzyme DOPA decarboxylase.

L_DOPA_Pathway LDOPA L-DOPA Brain Brain LDOPA->Brain Crosses Blood-Brain Barrier Dopamine Dopamine Brain->Dopamine Conversion via DDC Symptoms Motor Symptom Improvement Dopamine->Symptoms DDC DOPA Decarboxylase DDC->Dopamine

Figure 1. Simplified mechanism of L-DOPA action. L-DOPA crosses the blood-brain barrier and is converted to dopamine, leading to symptomatic relief.

This compound: The neuroprotective effects of this compound are attributed to its anti-inflammatory and anti-apoptotic properties. In a lipopolysaccharide (LPS)-induced inflammation model in BV2 microglial cells, this compound inhibited the upregulation of pro-inflammatory mediators such as iNOS and COX-2.[4] In a 6-OHDA zebrafish model, its neuroprotective effects were shown to be mediated through the PI3K, ERK, and HO-1 signaling pathways.[1][4]

Isoboldine_Pathway cluster_stress Cellular Stress (e.g., 6-OHDA) cluster_pathways Signaling Pathways Inflammation Neuroinflammation Apoptosis Apoptosis This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK HO1 HO-1 This compound->HO1 Neuroprotection Neuroprotection of Dopaminergic Neurons PI3K->Neuroprotection ERK->Neuroprotection HO1->Neuroprotection Neuroprotection->Inflammation Inhibits Neuroprotection->Apoptosis Inhibits

Figure 2. Proposed neuroprotective mechanism of this compound. This compound activates pro-survival signaling pathways, leading to the inhibition of neuroinflammation and apoptosis.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate replication and further research.

Parkinson's Disease Animal Models

1. 6-Hydroxydopamine (6-OHDA) Rat/Mouse Model: This model is created by the stereotaxic injection of the neurotoxin 6-OHDA into the medial forebrain bundle, substantia nigra, or striatum. This leads to a selective degeneration of dopaminergic neurons, mimicking the pathology of Parkinson's disease. The extent of the lesion can be controlled by the concentration of 6-OHDA and the injection site.

Six_OHDA_Workflow Animal Rat/Mouse Anesthesia Anesthesia Animal->Anesthesia Stereotaxic Stereotaxic Surgery Anesthesia->Stereotaxic Injection Unilateral Injection of 6-OHDA into MFB/SN/Striatum Stereotaxic->Injection Recovery Post-operative Recovery Injection->Recovery Behavioral Behavioral Testing Recovery->Behavioral Histology Histological/Biochemical Analysis Behavioral->Histology

Figure 3. Workflow for creating a 6-OHDA model of Parkinson's disease.

2. MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) Mouse Model: MPTP is a proneurotoxin that, when administered systemically to mice, is converted to its active metabolite MPP+, which selectively destroys dopaminergic neurons in the substantia nigra. The protocol typically involves repeated intraperitoneal injections of MPTP over several days.

Behavioral Assessments

1. Rotarod Test: This test assesses motor coordination and balance. The animal is placed on a rotating rod that gradually accelerates. The latency to fall from the rod is measured as an indicator of motor function.

2. Cylinder Test: This test evaluates forelimb use asymmetry, a characteristic motor deficit in unilateral Parkinson's models. The animal is placed in a transparent cylinder, and the number of times it uses its impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs to touch the cylinder wall during rearing is counted.

Histological and Molecular Analyses

1. Immunohistochemistry for Tyrosine Hydroxylase (TH): TH is the rate-limiting enzyme in dopamine synthesis and serves as a marker for dopaminergic neurons. Brain sections are incubated with a primary antibody against TH, followed by a secondary antibody conjugated to a fluorescent or enzymatic label for visualization and quantification of dopaminergic neuron survival.

2. Western Blotting: This technique is used to quantify the expression levels of specific proteins, such as TH, dopamine transporters, or components of signaling pathways. Protein extracts from brain tissue are separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies.

Discussion and Future Directions

The available preclinical data suggests that this compound and L-DOPA have fundamentally different but potentially complementary roles in the management of Parkinson's disease. L-DOPA provides potent symptomatic relief by restoring dopamine levels, but its long-term use is problematic. This compound, on the other hand, shows promise as a neuroprotective agent by targeting underlying pathological processes like neuroinflammation and apoptosis.

The current evidence for this compound's efficacy is primarily from a zebrafish model. While this model offers advantages for high-throughput screening, further validation in mammalian models of Parkinson's disease, such as the 6-OHDA rat or MPTP mouse model, is crucial. Direct, head-to-head comparative studies of this compound and L-DOPA in these models are necessary to accurately assess their relative efficacy and potential for combination therapy.

Future research should focus on:

  • Evaluating the efficacy of this compound in rodent models of Parkinson's disease, using a battery of behavioral tests to assess motor function.

  • Conducting dose-response studies to determine the optimal therapeutic window for this compound.

  • Investigating the long-term effects of this compound treatment on disease progression and its potential to mitigate L-DOPA-induced dyskinesias.

  • Exploring the synergistic effects of combining this compound with L-DOPA or other existing Parkinson's disease therapies.

By addressing these research questions, the full therapeutic potential of this compound as a novel treatment for Parkinson's disease can be elucidated.

References

A Comparative Analysis of Isoboldine and Boldine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the pharmacological and chemical properties of the aporphine alkaloids Isoboldine and Boldine, presenting a comparative analysis of their therapeutic potential supported by experimental data.

Introduction

This compound and Boldine are naturally occurring aporphine alkaloids, primarily found in the leaves and bark of the boldo tree (Peumus boldus). Both compounds have attracted significant interest in the scientific community for their diverse pharmacological activities. This guide provides a comprehensive, data-driven comparison of this compound and Boldine, focusing on their antioxidant, anti-inflammatory, and anticancer properties, to assist researchers, scientists, and drug development professionals in their ongoing work.

Chemical Structure and Physicochemical Properties

This compound and Boldine share a core aporphine structure but differ in the positioning of their hydroxyl and methoxy groups on the aromatic rings. This structural nuance significantly influences their biological activities.

PropertyThis compoundBoldineReference
Chemical Formula C₁₉H₂₁NO₄C₁₉H₂₁NO₄[1][2]
Molar Mass 327.37 g/mol 327.38 g/mol [1][2]
IUPAC Name (6aS)-2,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,9-diol(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol[1][2]
Appearance Brown powderNot specified[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, AcetoneSoluble in DMSO[1][3]

Comparative Pharmacological Activities

Antioxidant Activity

Both this compound and Boldine exhibit antioxidant properties, primarily attributed to their ability to scavenge free radicals. However, studies have shown that Boldine possesses significantly more potent antioxidant activity.

AssayThis compound (IC₅₀)Boldine (IC₅₀)Reference
DPPH Radical Scavenging ~40 µM~20 µM[4]
Lipid Peroxidation Inhibition Less effectiveMore effective[5]

The higher antioxidant activity of Boldine is suggested to be due to the presence of a hydroxyl group at the C-2 position, which is believed to play a crucial role in its free radical scavenging capabilities.[4]

Anti-inflammatory Activity

Both alkaloids have demonstrated anti-inflammatory effects in various in vivo models. They have been shown to reduce edema and inhibit the production of pro-inflammatory cytokines.

ModelThis compound EffectBoldine EffectReference
Carrageenan-induced Paw Edema (rats) Effective in alleviating inflammationDose-dependent reduction in edema (ED₅₀ of 34 mg/kg)[6][7]
Xylene-induced Ear Edema (mice) Significant mitigation of ear weightSignificant mitigation of ear weight[8]
Anticancer Activity

Boldine has been more extensively studied for its anticancer properties and has shown promising results in various cancer cell lines. It can inhibit cell viability, induce apoptosis, and cause cell cycle arrest.[9] Data on the anticancer activity of this compound is less abundant, but it has been shown to be a constituent of plant extracts with anti-inflammatory and joint-protective effects in arthritis models, suggesting a potential role in modulating disease processes that can be linked to cancer.[6]

Cancer Cell LineBoldine (IC₅₀)Reference
MDA-MB-231 (Breast Cancer) 46.5 ± 3.1 µg/mL (48h)[9]
MDA-MB-468 (Breast Cancer) 50.8 ± 2.7 µg/mL (48h)[9]
T24 (Bladder Cancer) Dose-dependent reduction in cell viability[10]

Pharmacokinetics

Pharmacokinetic studies in rats have revealed that this compound has very low oral bioavailability, primarily due to a significant first-pass metabolism in the liver.[6] The main metabolic pathways for this compound involve glucuronidation and sulfonation.[6] Boldine also undergoes metabolism, with N-demethylation being a key step, followed by conjugation with glucuronic and sulfuric acids.[11]

ParameterThis compound (Rats)Boldine (Rats)Reference
Oral Bioavailability Extremely lowNot specified[6]
Metabolism Glucuronidation and sulfonationN-demethylation, glucuronidation, and sulfonation[6][11]

Signaling Pathways

Boldine has been shown to exert its anti-inflammatory effects by modulating the JAK2/STAT3 and NF-κB signaling pathways.[8] It inhibits the phosphorylation of JAK2 and STAT3 and reduces the phosphorylation of p65 and IκBα.[8] While the specific signaling pathways for this compound are less characterized, its anti-inflammatory and anti-arthritic effects suggest potential modulation of similar inflammatory pathways.

Visualizing the Anti-inflammatory Signaling Pathway of Boldine

Boldine_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor JAK2 JAK2 Receptor->JAK2 Activates IKK IKK Receptor->IKK Activates STAT3 STAT3 JAK2->STAT3 Phosphorylates STAT3_dimer STAT3_dimer STAT3->STAT3_dimer Dimerizes IκBα IκBα IKK->IκBα Phosphorylates p65 p65 p50 p50 NF-κB (p65/p50) NF-κB (p65/p50) Pro-inflammatory Genes Pro-inflammatory Genes STAT3_dimer->Pro-inflammatory Genes Activates Transcription NF-κB (p65/p50)->Pro-inflammatory Genes Activates Transcription Boldine Boldine Boldine->JAK2 Inhibits Phosphorylation Boldine->IKK Inhibits

Caption: Boldine's inhibition of the JAK2/STAT3 and NF-κB pathways.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Methodology:

  • Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.[12]

  • Sample Preparation: The test compounds (this compound and Boldine) and a positive control (e.g., ascorbic acid) are prepared in a series of concentrations.[12]

  • Reaction Mixture: A fixed volume of the DPPH solution is added to each concentration of the test compounds and the control. A blank containing only the solvent and DPPH is also prepared.[13]

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[12]

  • Absorbance Measurement: The absorbance of each solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[13]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[13]

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.[12]

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Male Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions for at least one week before the experiment.[14]

  • Grouping and Dosing: The rats are divided into several groups: a control group (vehicle), a positive control group (e.g., indomethacin), and test groups receiving different doses of this compound or Boldine. The compounds are typically administered orally or intraperitoneally 30-60 minutes before carrageenan injection.[15]

  • Induction of Edema: A 1% solution of carrageenan in saline (e.g., 0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[15]

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.[15]

  • Calculation of Edema and Inhibition: The increase in paw volume (edema) is calculated as the difference between the paw volume at each time point and the initial paw volume. The percentage of inhibition of edema is calculated for each treated group compared to the control group.[16]

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in a sample, providing insights into the modulation of signaling pathways.

Workflow:

Western_Blot_Workflow Sample_Preparation 1. Sample Preparation (Cell Lysis & Protein Extraction) Quantification 2. Protein Quantification (e.g., BCA Assay) Sample_Preparation->Quantification SDS_PAGE 3. SDS-PAGE (Protein Separation by Size) Quantification->SDS_PAGE Transfer 4. Electrotransfer (Proteins to Membrane) SDS_PAGE->Transfer Blocking 5. Blocking (Prevent Non-specific Binding) Transfer->Blocking Primary_Antibody 6. Primary Antibody Incubation (Binds to Target Protein) Blocking->Primary_Antibody Secondary_Antibody 7. Secondary Antibody Incubation (Binds to Primary Antibody) Primary_Antibody->Secondary_Antibody Detection 8. Detection (Chemiluminescence or Fluorescence) Secondary_Antibody->Detection Analysis 9. Analysis (Image Acquisition & Quantification) Detection->Analysis

Caption: The sequential steps of a typical Western Blot experiment.

Conclusion

This comparative analysis reveals that while both this compound and Boldine possess valuable pharmacological properties, Boldine appears to be a more potent antioxidant. Both compounds exhibit significant anti-inflammatory activities, and Boldine has demonstrated promising anticancer effects. The differences in their efficacy are likely attributable to their distinct chemical structures. The low oral bioavailability of this compound presents a challenge for its therapeutic development that may require formulation strategies to overcome. Further research is warranted to fully elucidate the mechanisms of action of this compound and to conduct more direct comparative studies with Boldine across a broader range of biological assays. This will enable a more complete understanding of their respective therapeutic potentials and guide future drug discovery and development efforts.

References

A Comparative Analysis of the Therapeutic Index of Isoboldine and Related Alkaloids Versus Diclofenac

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-inflammatory drug discovery, the therapeutic index (TI) remains a critical determinant of a compound's potential clinical success. The TI, a ratio comparing the dose of a drug that causes toxicity to the dose that produces the desired therapeutic effect, provides a crucial measure of a drug's safety margin. This guide offers a comparative analysis of the estimated therapeutic index of isoboldine and its structural analog boldine, against the widely used nonsteroidal anti-inflammatory drug (NSAID), diclofenac.

This comparison is based on a comprehensive review of preclinical data, focusing on the anti-inflammatory efficacy and cytotoxicity of these compounds. Due to the limited availability of direct oral LD50 values for this compound and boldine in rodents, a precise therapeutic index calculation comparable to that of diclofenac is challenging. However, by examining their effective doses (ED50) for anti-inflammatory activity and their cytotoxic concentrations (IC50), we can construct a comparative safety profile.

Quantitative Data Summary

The following table summarizes the key efficacy and toxicity data for this compound, boldine, and diclofenac, compiled from various preclinical studies. It is important to note that direct comparison of these values should be approached with caution due to variations in experimental models and conditions.

CompoundTherapeutic EffectEfficacy (ED50/IC50)Toxicity (LD50/IC50)Animal Model/Cell Line
Boldine Anti-inflammatoryED50: 34 mg/kg (oral)[1]IC50: 46.5 µg/mL (cytotoxicity)[2][3]Guinea Pig (Carrageenan-induced paw edema) / MDA-MB-231 cells
Well-tolerated up to 100 mg/kg (oral)Rat (Acute toxicity study)[2][3]
Northis compound Anti-inflammatory, AnalgesicDose-dependent attenuation of inflammatory pain[4]-Mouse (Formalin and acetic acid tests)
Diclofenac Anti-inflammatoryIC50: Varies (µM range)LD50: 95 mg/kg (oral)Mouse
LD50: 53 mg/kg (oral)[5][6][7][8]Rat
CytotoxicityIC50: Varies (µM range)Various cancer cell lines

Note: The therapeutic index is conceptually calculated as TD50/ED50 (or LD50/ED50). A higher TI indicates a wider safety margin. While a direct calculation for this compound and boldine is not feasible from the available data, the significant difference between the effective anti-inflammatory dose of boldine and its cytotoxic concentration suggests a favorable safety profile.

Experimental Protocols

The determination of the therapeutic index relies on robust experimental methodologies to ascertain both efficacy and toxicity. Below are detailed protocols representative of the key experiments cited in this guide.

Determination of Anti-inflammatory Activity (In Vivo)

Carrageenan-Induced Paw Edema Model

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

  • Animal Model: Male Wistar rats or guinea pigs are typically used.

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week prior to the experiment.

  • Grouping: Animals are randomly assigned to control and treatment groups.

  • Compound Administration: The test compound (e.g., boldine) or the reference drug (e.g., diclofenac) is administered orally at various doses. The control group receives the vehicle.

  • Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce localized inflammation and edema.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each treatment group relative to the control group.

  • ED50 Determination: The dose that causes a 50% reduction in paw edema (ED50) is determined by plotting a dose-response curve.

Determination of Cytotoxicity (In Vitro)

MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MDA-MB-231) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., boldine) for a specified duration (e.g., 48 hours). A control group is treated with the vehicle (e.g., DMSO).

  • MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours. During this time, viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, typically DMSO.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Calculation of Cell Viability: The percentage of cell viability is calculated for each concentration relative to the control group.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from the dose-response curve.

Determination of Acute Oral Toxicity (In Vivo)

Up-and-Down Procedure (UDP)

This method is a sequential dosing approach that minimizes the number of animals required to estimate the LD50.

  • Animal Model: Typically, female rats or mice are used.

  • Fasting: Animals are fasted overnight prior to dosing.

  • Sequential Dosing: A single animal is dosed at a starting dose level.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period (typically 48 hours).

  • Dose Adjustment:

    • If the animal survives, the dose for the next animal is increased by a fixed factor.

    • If the animal dies, the dose for the next animal is decreased by the same factor.

  • Stopping Criteria: The procedure is stopped after a predetermined number of animals have been tested and a sequence of outcomes (survival or death) is observed.

  • LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the sequence of outcomes.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanisms of action and experimental processes, the following diagrams are provided in the DOT language for Graphviz.

G NF-κB Signaling Pathway in Inflammation cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Complex cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-α LPS/TNF-α TLR4/TNFR TLR4/TNFR LPS/TNF-α->TLR4/TNFR IKK Complex IKK Complex TLR4/TNFR->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Inhibition Ub Ubiquitination IκBα->Ub NF-κB_nucleus NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB_nucleus Translocation Proteasome Proteasomal Degradation Ub->Proteasome Proteasome->IκBα Degradation DNA κB sites NF-κB_nucleus->DNA Gene Transcription Gene Transcription DNA->Gene Transcription Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Expression Boldine Boldine Boldine->IKK Complex Inhibition Boldine->NF-κB (p50/p65) Inhibition of Translocation

Caption: Boldine's anti-inflammatory mechanism via NF-κB pathway inhibition.

G Experimental Workflow for Therapeutic Index Estimation cluster_efficacy Efficacy Assessment (ED50) cluster_toxicity Toxicity Assessment (LD50/IC50) Animal Model Animal Model Compound Admin Compound Administration Animal Model->Compound Admin Inflammation Induction Induction of Inflammation Compound Admin->Inflammation Induction Efficacy Measurement Measurement of Anti-inflammatory Effect Inflammation Induction->Efficacy Measurement ED50 Calculation ED50 Calculation Efficacy Measurement->ED50 Calculation TI Calculation Therapeutic Index (LD50/ED50) ED50 Calculation->TI Calculation Toxicity Model In Vivo (Rodent) or In Vitro (Cell Line) Dose Response Dose/Concentration Response Study Toxicity Model->Dose Response Toxicity Measurement Measurement of Toxicity/Cytotoxicity Dose Response->Toxicity Measurement LD50/IC50 Calculation LD50/IC50 Calculation Toxicity Measurement->LD50/IC50 Calculation LD50/IC50 Calculation->TI Calculation

Caption: Workflow for determining the therapeutic index of a compound.

References

A Comparative Analysis of Boldine's Effects Across Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides an objective comparison of Boldine's performance in various cancer and normal cell lines, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.

Data Presentation

Cytotoxic Effects of Boldine (IC50 Values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Boldine in various cell lines.

Cell LineCell TypeIncubation Time (hours)IC50 (µg/mL)IC50 (µM)
Cancer Cell Lines
MDA-MB-231Human Breast Cancer2470.8 ± 3.5[1]~216.5
4846.5 ± 3.1[1][2][3]~142.2
MDA-MB-468Human Breast Cancer2475.7 ± 4.3[1]~231.5
4850.8 ± 2.7[1][2][3]~155.4
T24Human Bladder CancerNot SpecifiedNot SpecifiedNot Specified
DU-145Human Prostate Cancer7260 - 240 (range)[4]~183.5 - 734.1
HCT-116Human Colorectal Carcinoma24Concentration-dependent cytotoxicity observed[5][6]Not Specified
Saos-2Human Osteosarcoma24Concentration-dependent cytotoxicity observed[5][6]Not Specified
KBHuman Oral CarcinomaNot SpecifiedNot SpecifiedNot Specified
HEp-2Human Oral CarcinomaNot SpecifiedNot SpecifiedNot Specified
Normal Cell Lines
WRL-68Human LiverNot Specified> 100[7]> 305.9
Human Buccal FibroblastsNormal Human Fibroblast72No cytotoxic effect at concentrations effective against DU-145 cells[4]Not Specified

Note: µg/mL to µM conversion is approximated using the molecular weight of Boldine (327.38 g/mol ).

Apoptotic Effects of Boldine

Apoptosis, or programmed cell death, is a crucial mechanism by which anti-cancer agents exert their effects. The table below summarizes the observed apoptotic effects of Boldine in different cell lines.

Cell LineApoptosis InductionKey Molecular Events
MDA-MB-231Yes[1][2][3]Increased LDH release, DNA fragmentation, disruption of mitochondrial membrane potential, release of cytochrome c, activation of caspase-9 and -3/7, downregulation of Bcl-2 and HSP70, upregulation of Bax.[1][2][3]
T24Yes[8][9]Cell cycle arrest at G2/M phase.[8][9]
DU-145Yes[4]DNA fragmentation, increased caspase-3 and -9 activity, downregulation of Hsp70.[4]
HCT-116Yes[5][6]Induction of ROS-mediated apoptosis.[5][6]
Saos-2Yes[5][6]Induction of ROS-mediated apoptosis.[5][6]
KBYes[9][10]Increased ROS levels, disrupted mitochondrial membrane potential, nuclear fragmentation, DNA damage, upregulation of Bax and Cytochrome c, activation of caspases 3 and 9, downregulation of Bcl-2.[9][10]
HEp-2Yes[9][10]Increased ROS levels, disrupted mitochondrial membrane potential, nuclear fragmentation, DNA damage, upregulation of Bax and Cytochrome c, activation of caspases 3 and 9, downregulation of Bcl-2.[9][10]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of Boldine. A control group with vehicle (e.g., DMSO) is also included. The plates are then incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[11]

  • Incubation: The plates are incubated for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The medium is carefully removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.[12]

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This method allows for the visualization of apoptotic and necrotic cells.

  • Cell Treatment: Cells are seeded on coverslips in a 6-well plate and treated with Boldine for the desired time.

  • Staining: The cells are washed with PBS and then stained with a mixture of acridine orange (100 µg/mL) and ethidium bromide (100 µg/mL) for 5-10 minutes.

  • Visualization: The stained cells are immediately observed under a fluorescence microscope. Viable cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells display orange-to-red nuclei with condensed or fragmented chromatin, and necrotic cells have uniformly orange-to-red nuclei.[5]

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Cell Lysis: Cells are treated with Boldine, harvested, and then lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the Bradford or BCA assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: The membrane is blocked with a solution containing non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., Bax, Bcl-2, caspases). This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[1]

Mandatory Visualization

Below are diagrams representing the signaling pathways modulated by Boldine and a general experimental workflow.

cluster_0 Boldine-Induced Apoptosis Signaling Boldine Boldine ROS ↑ ROS Boldine->ROS Bax ↑ Bax Boldine->Bax Bcl2 ↓ Bcl-2 Boldine->Bcl2 Mito Mitochondrial Dysfunction ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Bax->Mito Bcl2->Mito Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Intrinsic apoptotic pathway induced by Boldine.

cluster_1 Boldine's Effect on Pro-Survival Signaling Boldine Boldine Notch ↓ Notch1 Boldine->Notch NFkB ↓ NF-κB Activation Boldine->NFkB AKT ↓ p-AKT Boldine->AKT ERK ↓ p-ERK Boldine->ERK Proliferation Cell Proliferation & Survival Notch->Proliferation NFkB->Proliferation GSK3b ↑ GSK-3β AKT->GSK3b AKT->Proliferation ERK->Proliferation GSK3b->Proliferation cluster_2 Experimental Workflow for Cytotoxicity and Apoptosis Analysis Start Cell Culture (e.g., MDA-MB-231) Treatment Boldine Treatment (Various Concentrations) Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ApoptosisStaining Apoptosis Staining (AO/EB) Treatment->ApoptosisStaining ProteinAnalysis Protein Analysis (Western Blot) Treatment->ProteinAnalysis IC50 IC50 Determination Viability->IC50 Morphology Apoptotic Morphology ApoptosisStaining->Morphology ProteinExp Protein Expression (Bax, Bcl-2, etc.) ProteinAnalysis->ProteinExp

References

Safety Operating Guide

Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of isoboldine, a biologically active isoquinoline alkaloid.[1] Adherence to these procedures is critical to protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with care. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2] Always work in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][3] Avoid creating dust when handling the solid form.[2][4] In case of a spill, collect the material using mechanical equipment and place it in a suitable, closed container for disposal.[5]

This compound Disposal: A Procedural Approach

The disposal of this compound must comply with all national and local regulations for hazardous waste.[2][6] Do not dispose of this compound down the drain or in regular trash, as it may be harmful to the aquatic environment.[4]

Step 1: Waste Identification and Segregation

  • Clearly label a dedicated waste container with "Hazardous Waste," "this compound," and the approximate concentration and quantity.

  • Do not mix this compound waste with other chemical waste streams to prevent potentially hazardous reactions.[7][8]

Step 2: Selecting the Appropriate Waste Container

  • Use a container that is compatible with this compound. High-density polyethylene (HDPE) containers are generally suitable for solid and dissolved chemical waste.[7]

  • Ensure the container is in good condition, free from leaks, and has a secure, tightly fitting lid.[8][9]

Step 3: Waste Accumulation and Storage

  • Store the this compound waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing or reducing agents, and strong acids or alkalis.[4]

  • Keep the container closed at all times, except when adding waste.[7][8]

  • Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[7][10]

Step 4: Disposal of Empty Containers

  • Empty containers that held this compound must be treated as hazardous waste unless properly decontaminated.

  • Triple rinse the empty container with a suitable solvent (e.g., methanol or ethanol).

  • Collect the rinsate as hazardous waste and dispose of it in the appropriate liquid waste container.[3]

  • After triple rinsing, the container can often be disposed of as non-hazardous waste, but always check institutional guidelines.

Step 5: Arranging for Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for your this compound waste.

  • Provide the EHS office with accurate information about the waste, including its name, quantity, and any other components mixed with it.

Quantitative Data Summary

Data PointValueSource
Acute Toxicity (Oral)Category 4[2]
Skin IrritationCategory 2[2]
Eye IrritationCategory 2A[2]
Specific Target Organ ToxicityCategory 3 (Respiratory system)[2]

Experimental Protocols

The information for the proper disposal of this compound is derived from safety data sheets and general chemical waste guidelines, which do not cite specific experimental protocols for disposal. The established procedure is to manage it as hazardous chemical waste through a certified disposal service.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound in a laboratory setting.

Isoboldine_Disposal_Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_final Final Disposal cluster_empty Empty Container Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE start->ppe Step 1 container Select & Label Compatible Hazardous Waste Container ppe->container collect Collect this compound Waste container->collect Step 2 store Store in Designated Secure Area collect->store Step 3 empty_q Container Empty? collect->empty_q check_cap Ensure Container is Tightly Capped store->check_cap contact_ehs Contact EHS for Pickup check_cap->contact_ehs Step 4 provide_info Provide Waste Information contact_ehs->provide_info end End: Waste Disposed by Certified Vendor provide_info->end Step 5 empty_q->store No triple_rinse Triple Rinse with Appropriate Solvent empty_q->triple_rinse Yes collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container per Institutional Policy triple_rinse->dispose_container collect_rinsate->collect

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Isoboldine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Isoboldine, including detailed operational and disposal plans. Adherence to these procedures is critical for personal safety and to minimize environmental contamination.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound to prevent exposure.[1]

PPE CategoryEquipment SpecificationPurpose
Eye/Face Protection Chemical safety goggles or glasses compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield may be required in situations with a splash hazard.[1]Protects eyes from dust particles and splashes.[1]
Skin Protection Impervious protective clothing, such as a lab coat. Appropriate protective gloves (e.g., nitrile) must be worn.[1]Prevents skin contact with the hazardous substance.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is required if exposure limits are exceeded or if irritation occurs. A full-face particle respirator type N99 (US) or type P2 (EN 143) respirator cartridges are appropriate as a backup to engineering controls. If a respirator is the sole means of protection, use a full-face supplied air respirator.[2]Prevents inhalation of toxic dust particles.[1]
Safe Handling and Storage Procedures

Handling:

  • Avoid all personal contact, including inhalation.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands and any exposed skin thoroughly after handling.[1][2]

  • Avoid the formation of dust.[1][2]

  • Use in a well-ventilated area or outdoors.

  • Wear the specified personal protective equipment.

Storage:

  • Keep the container tightly closed in a dry and well-ventilated place.[2]

  • Recommended storage temperature for long-term is -20°C and for short-term is 2-8°C.[2]

  • Store away from incompatible materials such as strong oxidizing agents.[1]

Spill and Disposal Management

Accidental Release Measures: In the event of a spill, follow these steps:

  • Wear respiratory protection and avoid dust formation.[2]

  • Prevent the product from entering drains.[2]

  • Pick up and arrange disposal without creating dust.[2]

  • Sweep up and shovel the material.[2]

  • Keep the spilled material in suitable, closed containers for disposal.[2]

Disposal:

  • Dispose of contaminated gloves and other waste in accordance with applicable local, state, and federal regulations.

  • Empty containers should be triple rinsed with a suitable solvent, and the rinsate collected for disposal as hazardous waste.[3]

Emergency and First Aid Protocols

In Case of Exposure:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[4] Remove contaminated clothing.[2] If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a physician.[2]

This compound Safe Handling Workflow

Isoboldine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency A Don PPE B Prepare Work Area (Fume Hood) A->B C Weigh/Transfer This compound B->C D Perform Experiment C->D Spill Spill C->Spill If spill occurs Exposure Exposure C->Exposure If exposure occurs E Decontaminate Work Area D->E D->Spill D->Exposure F Dispose of Waste E->F G Doff PPE F->G

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoboldine
Reactant of Route 2
Isoboldine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.